7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Descripción
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Propiedades
IUPAC Name |
7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAMYDXBTOHODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1019022-33-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure, known for its diverse pharmacological activities. This document details a robust, plausible synthetic pathway, outlines comprehensive experimental protocols, and presents anticipated characterization data. Furthermore, it explores the potential biological relevance of this specific scaffold by drawing parallels with structurally related compounds and their interactions with key cellular signaling pathways. This guide is structured to be a valuable resource for researchers in drug discovery and development, offering detailed methodologies and organized data to facilitate further investigation and application of this compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system with a bridgehead nitrogen atom that has garnered substantial attention in the field of medicinal chemistry.[1] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for designing molecules that can interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties. The specific substitution pattern of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid suggests its potential as a valuable intermediate for the synthesis of more complex molecules or as an active pharmaceutical ingredient in its own right.
Synthesis Pathway: A Rational Approach
The synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be efficiently achieved through a well-established, two-step chemical sequence. This approach leverages the classical condensation reaction between a substituted 2-aminopyridine and an α-keto ester, followed by saponification of the resulting ester.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two key starting materials: 4-chloro-2-aminopyridine and ethyl 2-chloroacetoacetate. The imidazo[1,2-a]pyridine ring system is formed via a cyclocondensation reaction.
Caption: Retrosynthetic analysis of the target compound.
Step 1: Synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
The initial step involves the cyclocondensation of 4-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate. This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyridine onto the carbonyl carbon of the acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Workflow for the synthesis of the ester intermediate.
Experimental Protocol:
-
To a solution of 4-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Hydrolysis to 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide or lithium hydroxide, in a mixed aqueous-organic solvent system.
Experimental Protocol:
-
Dissolve the ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
| Property | Value |
| CAS Number | 1019022-33-3 |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in methanol and ethanol; likely insoluble in water and non-polar organic solvents. |
Anticipated Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid:
-
¹H NMR (in DMSO-d₆):
-
A singlet for the methyl group protons (C2-CH₃) around δ 2.5-2.7 ppm.
-
A doublet for the proton at C5 around δ 8.0-8.2 ppm.
-
A doublet of doublets for the proton at C6 around δ 7.0-7.2 ppm.
-
A singlet or narrow multiplet for the proton at C8 around δ 7.6-7.8 ppm.
-
A broad singlet for the carboxylic acid proton (COOH) at δ > 12 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
Signals for the aromatic carbons of the imidazo[1,2-a]pyridine ring between δ 110-150 ppm.
-
A signal for the methyl carbon (C2-CH₃) around δ 15-20 ppm.
-
A signal for the carboxylic acid carbonyl carbon (COOH) around δ 165-170 ppm.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ peak at m/z 211.02.
-
Expected [M-H]⁻ peak at m/z 209.01.
-
Potential Biological Activity and Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents.[2] The introduction of a chlorine atom at the 7-position and a methyl group at the 2-position, along with a carboxylic acid at the 3-position, provides a unique combination of electronic and steric properties that can influence the compound's biological activity.
Anticancer Potential
Numerous imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent anticancer activity. For instance, some derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[3] The carboxylic acid moiety of the title compound could serve as a handle for further derivatization to improve potency and selectivity against specific cancer targets.
Antimicrobial and Antiviral Activity
The imidazo[1,2-a]pyridine nucleus is also a common feature in compounds with antimicrobial and antiviral properties. The presence of the chloro-substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.
Kinase Inhibition
The structural features of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid make it a candidate for screening against various protein kinases. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking interactions within the ATP-binding pocket of kinases.
Caption: Potential therapeutic applications of the target compound.
Conclusion
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide is based on well-established chemical principles and should be readily adaptable in a laboratory setting. The anticipated physicochemical and spectroscopic properties provide a basis for the characterization of this compound. Further investigation into its biological activities is warranted and could lead to the discovery of new lead compounds in various therapeutic areas.
References
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Infectious Diseases. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2017). Journal of Medicinal Chemistry. [Link]
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Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Advances. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). ACS Omega. [Link]
- Method for synthesis preparation of 2-chloro-4-aminopyridine.
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
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IMIDAZO(1,2-A)PYRIDINE-3-CARBOXYLIC ACID. gsrs. [Link]
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Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine derivatives. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. [Link]
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One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. (2016). Key Engineering Materials. [Link]
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Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. (2019). Chemical Biology & Drug Design. [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). The Journal of Organic Chemistry. [Link]
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Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (2021). RSC Medicinal Chemistry. [Link]
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7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid physical properties
An In-depth Technical Guide to the Physicochemical Characterization of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific derivative, 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1159829-22-7)[1], a molecule with significant potential in drug discovery programs. Given that detailed experimental data for this specific analogue is not extensively documented in publicly accessible literature, this document serves as a comprehensive guide for researchers and drug development professionals on the essential methodologies required for its full physicochemical characterization. We provide a framework of predicted properties based on analogous structures and detail the robust, self-validating experimental protocols necessary to determine these properties with high fidelity. The objective is to equip scientists with the foundational knowledge and practical steps to thoroughly characterize this and similar novel chemical entities.
Predicted Physicochemical Properties and Structural Context
A precise understanding of a compound's physical properties is critical for every stage of drug development, from initial screening to formulation. While awaiting experimental determination, we can infer a profile for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid based on its structure and data from closely related analogues.
Molecular Structure:
-
Formula: C₉H₇ClN₂O₂
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Molecular Weight: 210.62 g/mol
Table 1: Predicted Physicochemical Profile
| Property | Predicted Value / Characteristic | Rationale and Comparative Context |
| Appearance | White to pale yellow crystalline solid | Analogous imidazo[1,2-a]pyridine carboxylic acids are consistently reported as white or beige powders/solids[2]. |
| Melting Point | Expected to be >200 °C (TBD) | The rigid, planar heterocyclic core and potential for strong intermolecular hydrogen bonding via the carboxylic acid group suggest a high melting point. For instance, a related bromo-substituted amide derivative melts at 285–288 °C[2]. |
| Solubility | Low in water; Soluble in polar aprotic solvents (DMSO, DMF) | Carboxylic acids of this type often exhibit limited aqueous solubility but are readily soluble in organic solvents, a property noted for similar scaffolds[2][3]. This is critical for preparing stock solutions for biological assays. |
| pKa (Acidic) | ~ 3.0 - 5.0 (TBD) | The carboxylic acid moiety is expected to have a pKa in this typical range, influencing its charge state in physiological environments. |
| pKa (Basic) | ~ 2.0 - 4.0 (TBD) | The imidazo[1,2-a]pyridine ring system possesses basic nitrogen atoms. The protonated form's pKa will dictate its charge at low pH, impacting properties like absorption and distribution. |
Core Experimental Characterization Protocols
The following sections detail the essential, self-validating experimental workflows for determining the key physical properties of the title compound. The causality behind methodological choices is explained to ensure robust and reproducible data generation.
Melting Point Determination
Expertise & Causality: The melting point is a fundamental property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range. The use of a calibrated digital apparatus provides accuracy and reproducibility.
Protocol:
-
Ensure the compound is thoroughly dried under a vacuum to remove residual solvents.
-
Load a small amount of the crystalline solid into a capillary tube, sealing one end.
-
Place the tube into a calibrated melting point apparatus (e.g., a Kofler bench or digital melting point system, as used in related studies[2]).
-
Initiate a rapid heating ramp to quickly approach the expected melting temperature.
-
Reduce the heating rate to 1-2 °C per minute approximately 15 °C below the anticipated melting point. This slow ramp is critical for accurately observing the phase transition.
-
Record the temperature at which the first drop of liquid appears (T_start) and the temperature at which the entire solid phase has liquefied (T_end).
-
The reported melting point is the range T_start – T_end. For a pure compound, this range should be narrow (<2 °C).
Thermodynamic Aqueous Solubility
Expertise & Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given medium, a critical parameter for predicting oral absorption and guiding formulation development. The shake-flask method, while time-consuming, remains the gold standard for its accuracy. Quantification via HPLC ensures that only the soluble compound is measured, excluding any suspended solids or impurities.
Protocol:
-
Add an excess amount of the solid compound to a series of vials containing aqueous buffers of physiological relevance (e.g., pH 5.0, pH 6.8, pH 7.4). The excess solid is necessary to ensure saturation is reached.
-
Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the undissolved solid. This step is crucial to separate the dissolved fraction from the solid.
-
Carefully collect the supernatant.
-
Prepare a standard curve of the compound in a suitable organic solvent (e.g., DMSO).
-
Quantify the concentration of the compound in the supernatant using a validated HPLC-UV method, comparing the peak area to the standard curve. HPLC methods for related compounds often use reverse-phase columns and mobile phases like methanol/water with additives like TFA[2].
Spectrophotometric pKa Determination
Expertise & Causality: The pKa dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. A UV-metric method is highly suitable for chromophoric compounds like imidazo[1,2-a]pyridines. It relies on the principle that the protonated and deprotonated forms of the molecule have different UV-Vis absorbance spectra. By monitoring this change across a pH range, the pKa can be accurately determined.
Protocol:
-
Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.
-
Create a series of buffers spanning a wide pH range (e.g., pH 2 to 12).
-
Add a small, precise aliquot of the stock solution to each buffer to create a set of samples with constant total compound concentration but varying pH. The final co-solvent concentration should be kept low (<1%) to minimize its effect on the pKa.
-
Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each sample.
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at these key wavelengths against the pH of the solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa value. Two distinct curves will be generated, one for the carboxylic acid and one for the basic ring system.
Structural Confirmation via Spectroscopy
Final confirmation of the compound's identity and purity is achieved through a combination of spectroscopic techniques.
Table 2: Spectroscopic Characterization Plan
| Technique | Sample Preparation | Expected Key Signals / Observations |
| ¹H-NMR | Dissolve in DMSO-d₆ or CDCl₃ | - A singlet for the methyl (CH₃) group at ~2.5-2.7 ppm. - Distinct aromatic proton signals in the ~7.0-9.5 ppm range, with splitting patterns corresponding to the substitution on the pyridine ring. - A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C-NMR | Dissolve in DMSO-d₆ or CDCl₃ | - A signal for the methyl carbon (~15-20 ppm). - Multiple signals in the aromatic region (~110-150 ppm). - A signal for the carboxylic acid carbonyl carbon (>160 ppm). |
| Mass Spec. (ESI) | Infuse a dilute solution in methanol or acetonitrile | - Positive Mode ([M+H]⁺): Expected m/z of 211.02. - Negative Mode ([M-H]⁻): Expected m/z of 209.01. - The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) must be observed. |
| FT-IR | Analyze as a solid (e.g., KBr pellet or ATR) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). - C=N and C=C stretches in the fingerprint region (~1400-1600 cm⁻¹). - A C-Cl stretch (~600-800 cm⁻¹). |
Conclusion
While 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid represents a promising scaffold for further investigation, its progression in any drug discovery pipeline is contingent upon a thorough and accurate determination of its fundamental physical properties. This guide provides the necessary theoretical framework and validated experimental protocols to achieve this characterization. By systematically determining the melting point, solubility, pKa, and spectroscopic identity, researchers can build a robust data package that enables informed decision-making, facilitates hit-to-lead optimization, and lays the groundwork for future formulation and preclinical development.
References
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El-Sayed, N. F., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIIICIV Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC, NIH. Available at: [Link]
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Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine-3-carboxylic Acid, 2-Methyl. Pipzine Chemicals. Available at: [Link]
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Appchem. (n.d.). Imidazo[1,2-a]pyridine-3-carboxylic acid, 7-chloro-2-methyl-. Appchem. Available at: [Link]
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- 3. Imidazo[1,2-a]pyridine-3-carboxylic Acid, 2-Methyl-: Properties, Applications, Safety Data & Chinese Suppliers [pipzine-chem.com]
Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the mechanistic underpinnings of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a molecule of significant interest within the medicinally privileged imidazo[1,2-a]pyridine scaffold. While direct, empirical evidence for this specific analogue remains nascent, this document synthesizes the wealth of knowledge surrounding the broader imidazo[1,2-a]pyridine class to propose a robust, data-driven, and testable hypothesis for its mechanism of action. Our approach is grounded in scientific integrity, providing not only a theoretical framework but also the experimental avenues for its validation.
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The specific biological effect of these compounds is intricately dictated by the nature and position of their substituents. This guide will, therefore, dissect the structural features of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid to logically infer its most probable cellular targets and signaling pathway interactions.
The Privileged Scaffold: A Foundation of Diverse Bioactivity
The imidazo[1,2-a]pyridine system is a fused bicyclic 5-6 heterocycle recognized as a "drug prejudice" scaffold due to its frequent appearance in bioactive molecules and approved pharmaceuticals.[3] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (gastroprotective) underscore the therapeutic potential inherent to this structural motif.[4] The diverse pharmacological profiles of imidazo[1,2-a]pyridine derivatives stem from their ability to interact with a wide array of biological targets, including enzymes and receptors.[2]
A Hypothesized Mechanism of Action: Inhibition of Inflammatory Pathways
Based on the collective evidence from structurally related analogues, we hypothesize that 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid primarily functions as an inhibitor of key inflammatory pathways, with a potential focus on the cyclooxygenase (COX) enzymes.
This hypothesis is built upon the following key observations for the broader class of imidazo[1,2-a]pyridine carboxylic acid derivatives:
-
Anti-inflammatory Activity: Several studies have reported the significant anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives.[1][5]
-
COX Inhibition: A docking analysis of imidazo[1,2-a]pyridine carboxylic acid derivatives has indicated their potential to bind to the active sites of both COX-1 and COX-2 enzymes.[6] Furthermore, in vitro analyses have demonstrated that some derivatives preferentially inhibit COX-2.[6]
-
Structural Rationale: The carboxylic acid moiety at the 3-position is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. This functional group can form crucial interactions within the enzyme's active site. The chloro and methyl substitutions on the pyridine ring likely modulate the compound's electronic properties and steric profile, influencing its binding affinity and selectivity.
The Cyclooxygenase (COX) Pathway: A Prime Target
The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid mediators that contribute to pain, fever, and inflammation. Inhibition of COX enzymes is a well-established therapeutic strategy for managing inflammatory conditions.
Figure 1: Hypothesized inhibition of the COX pathway.
Experimental Validation: A Roadmap to Mechanistic Confirmation
To transition from a well-founded hypothesis to empirical validation, a structured experimental workflow is essential. The following protocols are designed as a self-validating system to rigorously test the proposed mechanism of action.
Workflow for Validating the Hypothesized Mechanism
Figure 2: A structured workflow for experimental validation.
Detailed Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay
-
Objective: To determine the direct inhibitory effect of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid on COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to generate a concentration-response curve.
-
In separate wells of a 96-well plate, incubate recombinant human COX-1 and COX-2 enzymes with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.
-
Calculate the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.
-
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
-
Objective: To assess the ability of the test compound to inhibit prostaglandin production in a cellular context.
-
Methodology:
-
Culture a relevant cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1).
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid for 1-2 hours.
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Determine the dose-dependent inhibition of PGE2 production by the test compound.
-
Alternative and Complementary Mechanistic Avenues
While the inhibition of inflammatory pathways presents a compelling primary hypothesis, the versatile nature of the imidazo[1,2-a]pyridine scaffold necessitates the consideration of other potential mechanisms.
-
Antibacterial Activity: Some imidazo[1,2-a]pyridine derivatives have shown promising antibacterial activity.[7][8] It is plausible that 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid could target bacterial enzymes such as DNA gyrase (GyrB).[7] Further investigation through antibacterial screening and molecular docking studies against bacterial targets would be warranted.
-
Anticancer Properties: The imidazo[1,2-a]pyridine core is also found in numerous compounds with anticancer activity.[9] Potential mechanisms could involve the inhibition of protein kinases or the induction of apoptosis. Cytotoxicity screening against a panel of cancer cell lines would be an initial step to explore this possibility.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that would be generated from the proposed validation experiments.
| Parameter | 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Reference Compound (e.g., Indomethacin) |
| COX-1 IC50 (µM) | To be determined | Known value |
| COX-2 IC50 (µM) | To be determined | Known value |
| PGE2 Inhibition IC50 (µM) | To be determined | Known value |
| In Vivo Efficacy (% edema inhibition) | To be determined | Known value |
Conclusion
This technical guide puts forth a scientifically grounded, albeit hypothesized, mechanism of action for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, centering on the inhibition of the cyclooxygenase inflammatory pathway. The proposed experimental protocols provide a clear and logical path for the empirical validation of this hypothesis. By systematically investigating its biological activity, the scientific community can unlock the full therapeutic potential of this promising molecule and contribute to the development of novel therapeutic agents. The inherent versatility of the imidazo[1,2-a]pyridine scaffold also suggests that further exploratory studies into its potential antibacterial and anticancer activities are warranted.
References
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Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
- de la Cruz-Cruz, P., et al. (2012). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Medicinal Chemistry Research.
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Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry. [Link]
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Fersing, C., et al. (2021). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank. [Link]
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Hassan, M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
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Kumar, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Li, Y., et al. (2018). Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. PubMed. [Link]
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Maccioni, E., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
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Mphahlele, M. J., & Malindisa, S. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC. [Link]
- Narender, P., et al. (2021). Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent. RSC Publishing.
- Priyanka, et al. (2023). The imidazo[1,2‐a]pyridine (IP) pharmacophore has been found to be a prominent moiety in the field of medicinal chemistry due to its vast biological properties.
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Soussou, A. I., et al. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SciRP.org. [Link]
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Verma, A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. [Link]
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Anticancer potential of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Anticancer Potential of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Foreword: Charting a Course for a Novel Anticancer Candidate
To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide into the prospective anticancer potential of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore, recognized for its diverse biological activities, including significant anticancer properties.[1][2][3] While extensive research has been conducted on this class of compounds, the specific derivative, 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, remains a relatively unexplored entity.
This guide is structured to provide a robust framework for its investigation. We will begin by detailing a reliable synthetic route to the compound, drawing upon established methodologies for analogous structures. Subsequently, we will delve into the putative mechanisms of its anticancer action, extrapolating from the known biological targets of closely related imidazo[1,2-a]pyridine derivatives. Crucially, this whitepaper provides detailed, field-proven experimental protocols to empower researchers to validate these hypotheses and thoroughly characterize the compound's anticancer profile. Our objective is to furnish the scientific community with the necessary tools and foundational knowledge to unlock the therapeutic potential of this promising molecule.
Synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: A Reliable Two-Step Approach
The synthesis of the title compound can be efficiently achieved through a two-step process involving a cyclocondensation reaction followed by ester hydrolysis. This methodology is adapted from established procedures for similar imidazo[1,2-a]pyridine derivatives.[4][5]
Step 1: Cyclocondensation to Ethyl 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
The initial step involves the reaction of 4-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate. The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization and dehydration to form the imidazo[1,2-a]pyridine ring system.
Caption: Synthetic pathway for the ester intermediate.
Protocol:
-
To a solution of 4-chloro-2-aminopyridine (1 equivalent) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired ester.
Step 2: Hydrolysis to 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.
Caption: Putative anticancer mechanisms of action.
Experimental Protocols for Anticancer Evaluation
To rigorously assess the anticancer potential of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a series of in vitro assays are recommended. The following protocols are provided as a starting point for investigation.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compound on various cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot Analysis for Apoptosis and Signaling Markers
This technique is used to investigate the molecular mechanisms underlying the compound's cytotoxic effects.
Protocol:
-
Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p53, p21, cleaved caspase-3, PARP, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Caption: Experimental workflow for in vitro evaluation.
Data Presentation and Interpretation
Systematic and clear presentation of experimental data is paramount. The following table provides a template for summarizing cytotoxicity data.
| Cell Line | Cancer Type | IC50 (µM) of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | IC50 (µM) of Positive Control (e.g., Doxorubicin) |
| MCF-7 | Breast | Experimental Value | Experimental Value |
| MDA-MB-231 | Breast | Experimental Value | Experimental Value |
| A549 | Lung | Experimental Value | Experimental Value |
| HCT116 | Colon | Experimental Value | Experimental Value |
| HeLa | Cervical | Experimental Value | Experimental Value |
Table 1: Template for summarizing the cytotoxic activity (IC50 values) of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid against various human cancer cell lines.
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the synthesis and preclinical evaluation of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as a potential anticancer agent. The proposed synthetic route is robust and based on established chemistry. The outlined experimental protocols provide a clear path to elucidating its cytotoxic activity and mechanism of action.
Future research should focus on executing these in vitro studies to generate the first biological data for this compound. Promising in vitro results would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in animal models of cancer. The exploration of this novel derivative of a privileged scaffold holds the potential to contribute a new candidate to the arsenal of anticancer therapeutics.
References
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Štefane, B., & Požgan, F. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18873–18887. [Link]
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Al-Ostoot, F. H., Al-attar, A. M., & Abu-Izneid, T. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. [Link]
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Guzmán-Hernández, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(14), 5393. [Link]
-
Kamala, K., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy, 149, 112761. [Link]
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The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core for Kinase Inhibitor Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic nitrogen-containing structure is considered a "privileged scaffold," meaning it can serve as a foundation for developing ligands for a variety of biological targets.[1] Notably, several marketed drugs are based on this framework, underscoring its therapeutic potential.[1] In recent years, there has been a surge in research focused on the development of imidazo[1,2-a]pyridine derivatives as potent and selective kinase inhibitors, particularly for applications in oncology.[3][4]
This technical guide provides a comprehensive overview of the kinase inhibitory activity of imidazo[1,2-a]pyridine compounds. It delves into the rationale for their use, key kinase targets, mechanisms of action, and the experimental workflows employed to characterize their activity. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel kinase inhibitors.
The Rationale for the Imidazo[1,2-a]Pyridine Scaffold in Kinase Inhibitor Design
The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][5] The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the design of kinase inhibitors for several key reasons:
-
Structural Versatility: The imidazo[1,2-a]pyridine core can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). This chemical tractability enables the optimization of potency, selectivity, and pharmacokinetic properties.[1]
-
Bioisosteric Replacement: The imidazo[1,2-a]pyridine nucleus can act as a bioisostere for other heterocyclic systems commonly found in kinase inhibitors. This allows for scaffold hopping and the generation of novel intellectual property.[3]
-
Favorable Physicochemical Properties: Derivatives of this scaffold can often be synthesized to possess drug-like properties, including good oral bioavailability and metabolic stability, which are crucial for the development of clinically viable therapeutics.[4]
Key Kinase Targets of Imidazo[1,2-a]Pyridine Inhibitors
Imidazo[1,2-a]pyridine-based compounds have demonstrated inhibitory activity against a range of therapeutically relevant kinases. The most extensively studied targets include:
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[6] Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K isoforms, with some exhibiting dual PI3K/mTOR inhibitory activity.[7]
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers.[8][9] Imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrazine scaffolds have been successfully employed to develop inhibitors of Aurora kinases A and B.[8][10]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common drivers of acute myeloid leukemia (AML). Imidazo[1,2-a]pyridine-based compounds have shown promise as inhibitors of both wild-type and mutant forms of FLT3.
-
Other Kinase Targets: The versatility of the imidazo[1,2-a]pyridine scaffold has led to the discovery of inhibitors targeting a variety of other kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).
Mechanism of Action: From Kinase Inhibition to Cellular Effects
The primary mechanism by which imidazo[1,2-a]pyridine compounds exert their anticancer effects is through the direct inhibition of target kinases. This inhibition is typically achieved by competing with ATP for binding to the kinase's active site. By blocking the phosphorylation of downstream substrates, these inhibitors can disrupt critical cellular processes, leading to:
-
Induction of Apoptosis: Inhibition of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: Targeting kinases involved in cell cycle progression, like Aurora kinases and CDKs, can halt the proliferation of cancer cells.[11]
-
Inhibition of Angiogenesis: By inhibiting kinases such as VEGFR, these compounds can prevent the formation of new blood vessels that are essential for tumor growth and metastasis.
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway and how its inhibition by imidazo[1,2-a]pyridine compounds can lead to anticancer effects.
Caption: The role of Aurora Kinase A in mitosis and its inhibition by imidazo[1,2-a]pyridine compounds.
A Self-Validating Experimental Workflow for Characterizing Kinase Inhibitory Activity
A robust and reliable assessment of a compound's kinase inhibitory activity requires a multi-faceted approach that combines biochemical and cell-based assays. This "self-validating" system ensures that the observed activity is not an artifact of a single experimental setup and provides a comprehensive understanding of the compound's mechanism of action.
The following diagram illustrates a typical workflow for characterizing imidazo[1,2-a]pyridine kinase inhibitors.
Caption: A self-validating experimental workflow for characterizing imidazo[1,2-a]pyridine kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction. [12] Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The resulting luminescence is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor. [13] Step-by-Step Methodology:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a solution containing the target kinase and substrate in reaction buffer.
-
Add 0.5 µL of the imidazo[1,2-a]pyridine compound at various concentrations (typically a serial dilution).
-
Initiate the reaction by adding 2 µL of ATP solution at a concentration near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis of Downstream Signaling
Western blotting is used to confirm that the observed cellular effects are due to the inhibition of the intended kinase target by assessing the phosphorylation status of its downstream substrates. [14] Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat cancer cells with the imidazo[1,2-a]pyridine compound at various concentrations for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-Akt Ser473 for PI3K inhibition).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated protein.
-
Data Presentation: Kinase Inhibitory Activity of Selected Imidazo[1,2-a]Pyridine Derivatives
The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of representative imidazo[1,2-a]pyridine and related compounds from the literature.
Table 1: PI3Kα Inhibitory and Antiproliferative Activities
| Compound | PI3Kα IC50 (nM) | Antiproliferative Activity (Cell Line) GI50 (µM) |
| Compound 35 | 150 | T47D (breast cancer) - Not specified |
Data from[1]
Table 2: Aurora Kinase Inhibitory and Antiproliferative Activities
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Antiproliferative Activity (Cell Line) GI50 (µM) |
| Compound 27e (CCT241736) | Not specified | Not specified | SW620 (colon carcinoma) - 0.283 |
Data from[8]
Table 3: FLT3 Inhibitory and Antiproliferative Activities
| Compound | FLT3 IC50 (nM) | Antiproliferative Activity (MOLM14 cells) IC50 (nM) |
| Compound 24 | Corresponds with cellular IC50 | 43.82 ± 8.32 |
Data from[4]
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold has proven to be a highly valuable core structure for the development of potent and selective kinase inhibitors. The synthetic accessibility and structural versatility of this heterocycle have enabled the generation of a diverse range of compounds targeting key kinases implicated in cancer and other diseases. The continued exploration of the chemical space around this privileged scaffold, guided by a robust and self-validating experimental workflow, holds great promise for the discovery of next-generation targeted therapeutics. Future efforts in this area will likely focus on the development of compounds with improved selectivity profiles to minimize off-target effects, as well as the exploration of novel kinase targets for which the imidazo[1,2-a]pyridine scaffold may be well-suited.
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry. [Link]
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AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. Advances in Protein Chemistry and Structural Biology. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
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Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry. [Link]
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An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Molecular Cancer Therapeutics. [Link]
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Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. [Link]
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Aurora kinases: novel therapy targets in cancers. Journal of Hematology & Oncology. [Link]
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR.. YouTube. [Link]
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HTRF® Kinase Assay Protocol. ResearchGate. [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
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Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. ResearchGate. [Link]
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Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. [Link]
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CHEK1. Wikipedia. [Link]
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Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. [Link]
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Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
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ADP Glo Protocol. Addgene. [Link]
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Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model. Agilent. [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]
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- 3. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: In Vitro Characterization of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
A Guideline for Determining Target Affinity via Competitive Radioligand Binding Assay
Introduction: Rationale and Strategic Context
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Marketed drugs such as zolpidem and alpidem, which are based on this scaffold, are known to target central nervous system proteins like the GABA-A receptor and the Translocator Protein (TSPO), respectively.[3][4] Given this precedent, it is scientifically plausible to hypothesize that novel analogs, such as 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, may exhibit affinity for similar targets.
The 18 kDa Translocator Protein (TSPO) is a particularly compelling candidate target.[5] Located on the outer mitochondrial membrane, TSPO is upregulated in activated microglia and various cancer cell lines, making it a key biomarker for neuroinflammation and oncological processes.[6][7][8]
This document, therefore, presents a detailed protocol for a robust, gold-standard in vitro assay to determine the binding affinity of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid for TSPO.[9] The methodology described herein is a competitive radioligand binding assay, a fundamental technique in pharmacology for quantifying the interaction between a test compound and its putative target.[10]
Objective: To provide researchers with a comprehensive, step-by-step protocol to quantify the binding affinity (expressed as the inhibition constant, Kᵢ) of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid for human TSPO expressed in cultured cell membranes.
Assay Principle: The Dynamics of Competitive Binding
A competitive radioligand binding assay is used to determine the affinity of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to a target receptor.[9][11]
In this protocol, membranes prepared from cells expressing TSPO are incubated with a tritiated, high-affinity TSPO ligand, [³H]PK 11195, which serves as the "reporter" ligand.[12] In parallel incubations, increasing concentrations of the unlabeled test compound (7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) are added. The test compound will compete with [³H]PK 11195 for the same binding site on TSPO.
As the concentration of the test compound increases, it displaces more of the radioligand, resulting in a decrease in the measured radioactivity bound to the membranes. This dose-dependent inhibition is measured and plotted to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).[9] The IC₅₀ is then converted to the true inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[13][14]
Figure 1: Principle of Competitive Radioligand Binding.
Materials and Methods
Key Reagents and Equipment
| Item | Description / Recommended Source | Purpose |
| Test Compound | 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | The unlabeled competitor ligand. |
| Radioligand | [³H]PK 11195 (Specific Activity: 70-90 Ci/mmol) | The labeled high-affinity TSPO ligand. |
| Cell Line | U-87 MG or MDA-MB-231 (human glioma/breast adenocarcinoma) | High endogenous expression of TSPO for membrane prep. |
| Non-specific Ligand | PK 11195 (unlabeled) or similar high-affinity TSPO ligand | To define non-specific binding. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Maintains physiological pH for binding. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | To remove unbound radioligand during filtration. |
| Filtration Plates | 96-well glass fiber filter plates (e.g., GF/C) | To separate bound from free radioligand. |
| Scintillation Cocktail | Liquid scintillation fluid (e.g., Ultima Gold™) | To enable detection of tritium decay. |
| Equipment | Cell Harvester (Vacuum Manifold), Liquid Scintillation Counter | For filtration and radioactivity measurement. |
| Protein Assay Kit | BCA or Bradford Protein Assay Kit | To determine protein concentration of membrane preps. |
Protocol Part A: Cell Membrane Preparation
Scientist's Note: Proper membrane preparation is critical for a successful binding assay. All steps must be performed at 4°C or on ice to prevent protein degradation by endogenous proteases.[15]
-
Cell Culture & Harvest: Culture U-87 MG cells to ~90% confluency. Scrape cells into phosphate-buffered saline (PBS), centrifuge at 1,000 x g for 5 minutes, and discard the supernatant.
-
Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors). Homogenize using a Dounce or polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[16]
-
Membrane Pelleting: Transfer the supernatant to ultracentrifuge tubes and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[15]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Assay Buffer and repeat the 40,000 x g centrifugation step to wash away cytosolic contaminants.
-
Final Preparation & Storage: Resuspend the final pellet in a small volume of Assay Buffer. Determine the protein concentration using a BCA assay. Aliquot the membrane preparation (e.g., at 2 mg/mL) and store at -80°C until use.[16]
Protocol Part B: Competitive Binding Assay Execution
Scientist's Note: A typical 96-well plate setup will include wells for Total Binding (TB), Non-specific Binding (NSB), and a dilution series of the test compound. All conditions should be run in triplicate for statistical robustness.
-
Plate Setup: Design a 96-well plate map.
-
Total Binding (TB) wells (n=3): Will contain Assay Buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB) wells (n=3): Will contain a saturating concentration of unlabeled PK 11195 (e.g., 10 µM), radioligand, and membrane preparation. This defines the level of radioligand binding to non-receptor components.[16]
-
Test Compound wells: Will contain the test compound at various concentrations, radioligand, and membrane preparation.
-
-
Reagent Preparation:
-
Prepare a serial dilution of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in Assay Buffer. A typical 10-point curve might range from 1 pM to 10 µM.
-
Dilute [³H]PK 11195 in Assay Buffer to a final working concentration equal to its Kₔ value (typically 1-5 nM).[17]
-
Dilute the membrane preparation in Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
-
Assay Incubation: In a 96-well assay plate, add the reagents in the following order:
-
50 µL of Assay Buffer (for TB wells) OR 50 µL of 10 µM unlabeled PK 11195 (for NSB wells) OR 50 µL of test compound dilution.
-
50 µL of [³H]PK 11195 working solution.
-
100 µL of diluted membrane preparation.
-
The final assay volume is 200 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Termination & Filtration:
-
Pre-soak the glass fiber filter plate with 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Terminate the binding reaction by rapidly filtering the contents of the assay plate through the filter plate using a cell harvester.
-
Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[16]
-
-
Radioactivity Counting: Dry the filter plate completely (e.g., 30 min at 50°C or under a heat lamp). Add 40-50 µL of liquid scintillation cocktail to each well, and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Figure 2: High-Level Experimental Workflow.
Data Analysis and Interpretation
Calculating IC₅₀
-
Determine Specific Binding:
-
Calculate the average CPM for your TB and NSB wells.
-
Specific Binding (SB) = Average TB (CPM) - Average NSB (CPM). This represents 100% binding.
-
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition of specific binding:
-
% Inhibition = 100 * (1 - [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)])
-
-
Non-linear Regression: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism. The model will calculate the IC₅₀ value.
Calculating Kᵢ using the Cheng-Prusoff Equation
The IC₅₀ value is dependent on the assay conditions, specifically the concentration of the radioligand used.[14] To determine the intrinsic affinity of the test compound (Kᵢ), which is a constant, use the Cheng-Prusoff equation.[13][18][19]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
IC₅₀: The concentration of the test compound that inhibits 50% of specific binding (determined experimentally).
-
[L]: The concentration of the radioligand ([³H]PK 11195) used in the assay.
-
Kₔ: The dissociation constant of the radioligand for the receptor (a known value from literature or prior saturation binding experiments, typically 1-5 nM for [³H]PK 11195).[12]
Sample Data Presentation
| Compound Conc. [M] | Log [M] | Avg. CPM | % Inhibition |
| 1.00E-11 | -11.0 | 2510 | 2.1 |
| 1.00E-10 | -10.0 | 2455 | 6.5 |
| 1.00E-09 | -9.0 | 2210 | 25.1 |
| 1.00E-08 | -8.0 | 1450 | 81.3 |
| 1.00E-07 | -7.0 | 980 | 118.0 (Error) |
| 1.00E-06 | -6.0 | 855 | 128.2 (Error) |
| TB Control | N/A | 2550 | 0.0 |
| NSB Control | N/A | 890 | 100.0 |
Note: This table presents illustrative data. A full experiment would include more data points and triplicates.
Conclusion
This application note provides a robust and detailed protocol for determining the in vitro binding affinity of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid for the Translocator Protein (TSPO). By following this competitive radioligand binding assay, researchers can generate reliable IC₅₀ and Kᵢ values, providing critical data for understanding the compound's pharmacological profile and guiding further drug development efforts. The principles and steps outlined are foundational and can be adapted for characterizing other compounds or targets.
References
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Abourbeh, G., et al. (2012). Kinetic analysis and test-retest variability of the radioligand -PK11195 binding to TSPO in the human brain - a PET study in control subjects. PLoS One, 7(4), e35938. Available at: [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
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Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Letters in Drug Design & Discovery, 21(11), 1333-1353. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
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de Oliveira, V. M., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Leff, P., & Dougall, I. G. (1993). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Trends in Pharmacological Sciences, 14(4), 110-112. Available at: [Link]
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Wang, Y., et al. (2020). TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells. Frontiers in Cellular Neuroscience, 14, 616592. Available at: [Link]
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Bertolacci, M., et al. (2022). Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration. ACS Chemical Neuroscience, 13(22), 3235-3248. Available at: [Link]
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Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics, 262(1), 1-6. Available at: [Link]
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Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Available at: [Link]
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Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Available at: [Link]
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Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. Available at: [Link]
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Owen, D. R., et al. (2011). Comparison of [11C]-(R)-PK 11195 and [11C]PBR28, Two Radioligands for Translocator Protein (18 kDa) in Human and Monkey: Implications for Positron Emission Tomographic Imaging of this Inflammation Biomarker. Synapse, 65(6), 490-507. Available at: [Link]
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Gatliff, J., & Campanella, M. (2016). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. ResearchGate. Available at: [Link]
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Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. Available at: [Link]
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Brogan, J. T., et al. (2023). Membrane protein isolation and structure determination in cell-derived membrane vesicles. Proceedings of the National Academy of Sciences, 120(18), e2219468120. Available at: [Link]
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Betlazar, C., et al. (2020). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. International Journal of Molecular Sciences, 21(22), 8495. Available at: [Link]
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Wang, Z., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 13(10), 1269-1275. Available at: [Link]
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Lee, J., & Lee, B. C. (2021). 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study. Applied Sciences, 11(19), 9208. Available at: [Link]
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Van der Kant, R., & Joosten, A. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Frontiers in Molecular Biosciences, 5, 25. Available at: [Link]
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Bandara, N., et al. (2011). Molecular Imaging of the Translocator Protein (TSPO) in a Pre-Clinical Model of Breast Cancer. Molecular Pharmaceutics, 8(4), 1151-1161. Available at: [Link]
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Li, S., et al. (2019). In vivo evaluation of a novel F-labeled PET radioligand for translocator protein 18 kDa (TSPO) in monkey brain. ResearchGate. Available at: [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link]
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Sharma, V., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 20(15), 1488-1510. Available at: [Link]
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Leff, P., & Dougall, I. G. (1993). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. ResearchGate. Available at: [Link]
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Application Note: Biochemical Profiling of Imidazo[1,2-a]pyridine Inhibitors Against PI3Kα using a Luminescence-Based Enzyme Assay
Abstract
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of numerous cancers.[1][2] This has made PI3K isoforms attractive targets for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemotype for the development of potent and selective PI3K inhibitors.[1][3][4][5] This document provides a detailed guide for researchers on how to accurately determine the inhibitory potency (IC50) of imidazo[1,2-a]pyridine-based compounds against PI3Kα, the most frequently mutated isoform in human cancers. We present the underlying principles of the PI3K/AKT/mTOR pathway, the rationale for targeting it, and a robust, step-by-step protocol using the ADP-Glo™ Kinase Assay, a luminescence-based method ideal for quantifying enzyme activity.[6][7] The guide includes protocols for reagent preparation, experimental execution, data analysis, and quality control to ensure the generation of reliable and reproducible results.
Scientific Background: The PI3K Signaling Axis
The PI3K/AKT/mTOR Pathway: A Central Regulator of Cell Fate
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals from growth factors and cytokines into intracellular responses.[2][8] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][7][9] PIP3 recruits proteins with pleckstrin-homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to AKT phosphorylation and activation.[8][9] Activated AKT then phosphorylates a multitude of downstream substrates, including mTOR, to drive fundamental cellular processes like protein synthesis, glucose metabolism, cell cycle progression, and survival.[2][10]
Dysregulation of this pathway, often through gain-of-function mutations in the PIK3CA gene (encoding the PI3Kα catalytic subunit) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), leads to uncontrolled cell growth and is a major driver of tumorigenesis.[1][9]
Figure 1: The PI3K/AKT/mTOR Signaling Pathway.
Imidazo[1,2-a]pyridines as PI3K Inhibitors
The imidazo[1,2-a]pyridine heterocyclic ring system has proven to be a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent anti-cancer properties.[3] Several studies have reported the design and synthesis of imidazo[1,2-a]pyridine derivatives as potent inhibitors of PI3K.[1][4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the p110 catalytic subunit and preventing the phosphorylation of PIP2.[11] By blocking the initial step in the signaling cascade, these inhibitors effectively shut down the downstream pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.[1][11]
Assay Principle: The ADP-Glo™ Luminescent Kinase Assay
To quantify the inhibitory effect of compounds on PI3Kα, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based system that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[6][12]
The Causality Behind the Method: This assay is superior to older methods like radioactive assays due to its high sensitivity, broad dynamic range, and non-hazardous nature. Its homogeneous "add-mix-read" format also makes it highly amenable to high-throughput screening (HTS).[13][14]
The assay is performed in two steps:[6][15]
-
PI3K Reaction & ATP Depletion: The PI3Kα enzyme, its lipid substrate (PIP2), and ATP are incubated with the imidazo[1,2-a]pyridine inhibitor. The enzyme converts ATP to ADP. After the reaction, the ADP-Glo™ Reagent is added to terminate the reaction and, critically, to eliminate any remaining, unconsumed ATP. This step is vital to reduce background signal and ensure that the luminescence measured in the final step is derived solely from the ADP produced by PI3Kα.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a stable light signal ("glow-type" luminescence) that is directly proportional to the initial amount of ADP.[12][15] Therefore, a potent inhibitor will result in low PI3Kα activity, low ADP production, and consequently, a low luminescent signal.
Application Protocol: IC50 Determination
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against PI3Kα in a 96-well or 384-well plate format.
Required Materials
-
Enzyme: Recombinant human PI3Kα (p110α/p85α) (e.g., BPS Bioscience, Cat. #79781)
-
Substrate: D-myo-Phosphatidylinositol 4,5-bisphosphate (PIP2)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101)
-
Test Compound: Imidazo[1,2-a]pyridine inhibitor, dissolved in 100% DMSO.
-
Buffer: Kinase Assay Buffer (component of assay kits or prepared in-house, e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5).
-
Plates: White, opaque, flat-bottom 96-well or 384-well assay plates.
-
Instrumentation: Multimode plate reader with luminescence detection capabilities.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the PI3Kα assay.
Step-by-Step Methodology
Rationale: The following volumes are for a 96-well format. Adjust volumes proportionally for a 384-well format. It is critical to include proper controls.
-
Compound Preparation:
-
Prepare a serial dilution of the imidazo[1,2-a]pyridine inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Control Wells: Prepare wells with DMSO only for "No Inhibitor" (100% activity) and "No Enzyme" (background) controls.
-
-
Enzyme/Inhibitor Plate Setup (5 µL per well):
-
Add 2.5 µL of Kinase Assay Buffer to all wells.
-
Add 2.5 µL of the diluted inhibitor to the test wells.
-
Add 2.5 µL of DMSO to the "No Inhibitor" and "No Enzyme" control wells.
-
-
Enzyme Addition (5 µL per well):
-
Prepare a working solution of PI3Kα enzyme in Kinase Assay Buffer. The final concentration should be determined empirically but is typically in the range of 2-5 ng/well.
-
Add 5 µL of the enzyme solution to all wells except the "No Enzyme" background controls.
-
Add 5 µL of Kinase Assay Buffer to the "No Enzyme" wells.
-
Mix the plate gently and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.[16]
-
-
Reaction Initiation (10 µL per well):
-
Prepare a 2X ATP/PIP2 substrate solution in Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for the enzyme (typically 10-50 µM).
-
Add 10 µL of the substrate solution to all wells to start the kinase reaction.
-
Mix the plate gently and incubate for 60 minutes at room temperature. The incubation time may need optimization.
-
-
Reaction Termination (20 µL per well):
-
Add 20 µL of ADP-Glo™ Reagent to all wells.
-
Mix and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete all remaining ATP.[17]
-
-
Signal Development (40 µL per well):
-
Add 40 µL of Kinase Detection Reagent to all wells.
-
Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[14]
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
Calculating the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[18]
-
Background Subtraction: Subtract the average luminescence signal of the "No Enzyme" control from all other data points.
-
Normalization: Normalize the data to percent inhibition. The "No Inhibitor" control (DMSO only) represents 0% inhibition, and the background-subtracted "No Enzyme" control represents 100% inhibition.
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
-
Curve Fitting: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data using a non-linear regression model (four-parameter logistic equation) to generate a sigmoidal dose-response curve.[19][20]
-
IC50 Determination: The IC50 value is the concentration at the inflection point of the curve, where inhibition is 50%.[18][21]
Sample Data Presentation
The following table illustrates sample data for a hypothetical imidazo[1,2-a]pyridine inhibitor, Compound-X.
| Inhibitor Conc. [µM] | Log [Inhibitor] | Raw Luminescence (RLU) | Normalized (% Inhibition) |
| 10.000 | 1.00 | 1,520 | 98.1 |
| 3.333 | 0.52 | 1,985 | 97.5 |
| 1.111 | 0.05 | 4,210 | 94.7 |
| 0.370 | -0.43 | 15,500 | 80.6 |
| 0.123 | -0.91 | 38,900 | 51.4 |
| 0.041 | -1.39 | 65,100 | 18.6 |
| 0.014 | -1.86 | 77,500 | 3.1 |
| 0.000 (No Inhibitor) | - | 80,000 | 0.0 |
| No Enzyme | - | 1,200 | 100.0 |
| Calculated IC50: | 0.115 µM |
Assay Validation and Quality Control
Trustworthiness through Self-Validation: A robust assay must be validated to ensure the data is reliable. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of a high-throughput screening assay.[13][22]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., "No Inhibitor").
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., a known potent inhibitor or "No Enzyme").
-
-
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
Running a Z'-factor determination plate with at least 16 replicates of positive and negative controls before screening is highly recommended to validate the assay window and variability.[25]
References
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health (NIH).[Link]
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Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Pretoria.[Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.[Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.[Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central.[Link]
-
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.[Link]
-
Help with determining IC50 for enzyme inhibitors. Reddit.[Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate.[Link]
-
Z-factor. Wikipedia.[Link]
-
PI3Kα (p110α/p85) Assay Kit. BPS Bioscience.[Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review.[Link]
-
Synthesis and Evaluation of Imidazo[1,2‐a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3‐Kinase Inhibitors. ResearchGate.[Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH.[Link]
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Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PubMed Central.[Link]
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IC50 Determination. edX.[Link]
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PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace.[Link]
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The Z prime value (Z´). BMG LABTECH.[Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health (NIH).[Link]
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Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. ASCO Publications.[Link]
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Chemical Structures and Biochemical Parameters of Broad-Spectrum PI3K Inhibitors, Wortmannin and LY294002. ResearchGate.[Link]
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A schematic diagram of the PI3K/AKT/mTOR pathway. ResearchGate.[Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad.[Link]
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How can I calculate IC50 value from percent inhibition graph for antioxidant activity? ResearchGate.[Link]
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Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic.[Link]
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PI3k/AKT/mTOR Pathway. YouTube.[Link]
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Application note: Promega's ADP-Glo™ assay. Drug Target Review.[Link]
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Application Note: A Validated Protocol for Assessing the Cytotoxicity of Imidazo[1,2-a]pyridines using the MTT Assay
Introduction
Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] Their versatile scaffold allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer properties.[1][2][3] As potential therapeutic agents, a crucial step in their preclinical evaluation is the robust assessment of their cytotoxic effects on various cell lines.[2][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and quantitative colorimetric method for evaluating in vitro cytotoxicity.[4][5] It serves as a cornerstone for screening compound libraries, determining dose-response relationships, and calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[1][4] This application note provides a detailed, field-proven protocol for utilizing the MTT assay to assess the cytotoxicity of imidazo[1,2-a]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale, critical optimization insights, and troubleshooting solutions to ensure data integrity and reproducibility.
Principle of the MTT Assay
The MTT assay is predicated on the metabolic activity of living cells.[5][6] The core of the assay involves the enzymatic conversion of a water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[5][7][8] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of viable cells.[4][7][9]
Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, i.e., viable, cells.[6][9] Dead cells, having lost their metabolic activity, are incapable of this conversion.[6] The insoluble formazan crystals are subsequently dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), resulting in a colored solution whose absorbance can be quantified using a spectrophotometer (microplate reader).[5][7][9] The intensity of the color provides a reliable measure of cell viability.[4][5]
Caption: Figure 2: General workflow for the MTT cytotoxicity assay.
Phase 1: Cell Preparation and Seeding (Day 1)
-
Cell Culture: Culture cells in appropriate complete growth medium until they reach approximately 80% confluency. [10]Healthy, sub-confluent cells are critical for reproducible results.
-
Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cell suspension.
-
Cell Counting: Determine the viable cell density using a hemocytometer and Trypan Blue exclusion.
-
Seeding: Dilute the cell suspension to the predetermined optimal seeding density in complete growth medium. A typical starting point is 5,000-10,000 cells per well (in 100 µL) for many cancer cell lines. [11] * Expertise Note: The optimal seeding density must be determined empirically for each cell line. Cells should be in the exponential growth phase during the compound treatment period and should not become over-confluent in the control wells by the end of the assay.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume normal growth. [12][13] Phase 2: Compound Treatment (Day 2)
-
Compound Preparation: Prepare a stock solution of each imidazo[1,2-a]pyridine in DMSO. Perform serial dilutions in serum-free or complete medium to achieve 2X the final desired concentrations.
-
Treatment: After overnight incubation, carefully remove the medium from the wells. Add 100 µL of the diluted compounds to the respective wells.
-
Plate Layout: It is crucial to design a clear plate map including:
-
Blank Wells: Medium only (no cells) for background correction.
-
Vehicle Control Wells: Cells treated with the highest concentration of DMSO used.
-
Test Compound Wells: Cells treated with a range of concentrations of the imidazo[1,2-a]pyridine (e.g., 0.1 to 100 µM). Perform in triplicate.
-
Positive Control Wells: Cells treated with a known cytotoxic agent.
-
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). [8]The incubation time depends on the compound's expected mechanism of action.
Phase 3: MTT Incubation and Solubilization (Assay Day)
-
Prepare MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [4]Protect this solution from light by wrapping the tube in aluminum foil and store at -20°C for long-term use or 4°C for a few days. [4][7]2. Add MTT Reagent: At the end of the compound incubation period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL). [13][14]Gently mix by tapping the plate.
-
Expertise Note: It is often recommended to replace the compound-containing media with fresh, serum-free media containing MTT. [4][15]This minimizes potential interference from serum components and phenol red. [4]3. Incubate: Return the plate to the incubator for 2-4 hours. [13][14]During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals. Monitor crystal formation under a microscope.
-
-
Solubilize Formazan:
-
For Adherent Cells: Carefully aspirate the MTT-containing medium from each well without disturbing the formazan crystals or the cell layer. [4][12] * Add 100-150 µL of DMSO to each well. [8][12]5. Mix: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals. [7][12]Pipetting up and down can aid in solubilization. [4] Phase 4: Data Acquisition
-
-
Read Absorbance: Measure the absorbance of each well using a microplate reader.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other well readings.
-
Calculate Percentage Viability: Use the corrected absorbance values to calculate the percentage of cell viability for each concentration relative to the vehicle control.
% Viability = ( (Absorbance of Treated Cells) / (Absorbance of Vehicle Control) ) x 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). The resulting curve is typically sigmoidal.
-
Determine IC50: The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability. This can be determined from the dose-response curve using non-linear regression analysis, often available in software like GraphPad Prism or online calculators. [16][17][18]
Troubleshooting
A self-validating protocol anticipates potential issues. The following table addresses common problems encountered during the MTT assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Contamination (microbial).- MTT reagent degraded by light exposure.- Interference from phenol red or serum components. | - Practice strict aseptic technique.<[7]br>- Prepare fresh MTT solution and protect from light.<[7]br>- Use serum-free, phenol red-free medium during MTT incubation. [4][7] |
| Low Signal / Absorbance | - Insufficient number of viable cells (low seeding density).- MTT incubation time is too short.- Cells are not metabolically active.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density for your specific cell line.<[11]br>- Increase MTT incubation time (up to 4 hours).<[11]br>- Ensure cells are healthy and in the log growth phase.- Increase shaking time or gently pipette to mix after adding DMSO. [4][7] |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes and use consistent technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium to maintain humidity. [7] |
| Compound Interference | - Test compound is colored or acts as a reducing agent. | - Run "compound only" and "compound + MTT in media" controls to quantify and correct for interference. [7][19]If interference is significant, consider an alternative viability assay (e.g., CellTiter-Glo®, LDH). |
Limitations of the MTT Assay
While powerful, the MTT assay has inherent limitations that researchers must acknowledge:
-
Metabolic vs. Viability: The assay measures metabolic activity, which is generally a surrogate for cell viability. However, compounds that alter the metabolic state or mitochondrial function without directly killing the cell can produce misleading results. [7][15]* Toxicity of Reagents: The MTT reagent itself can be toxic to some cells, especially with prolonged incubation. [19][20]Furthermore, the final solubilization step with DMSO lyses the cells, making it an endpoint assay that prevents further analysis of the same cell population.
-
Interference: As discussed, various chemical compounds, including those with reducing potential like ascorbic acid or glutathione, can interfere with the assay chemistry. [19][15] For critical findings, it is advisable to confirm results with an orthogonal method that relies on a different cellular marker, such as membrane integrity (LDH assay) or ATP content (CellTiter-Glo®).
References
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Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]
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ResearchGate. How can I calculate IC50 from mtt results?. [Link]
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Sławiński, J., Szafrański, K., & Żołnowska, B. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
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Creative Bioarray. MTT Analysis Protocol. [Link]
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Naserian, S., et al. (2024). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. ResearchGate. [Link]
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protocols.io. Cell Viability Assay (MTT Assay) Protocol. [Link]
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Al-Blewi, F. F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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The Future of Things. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]
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Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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ResearchGate. What is the correct method to calculate the IC50 value for the MTT assay?. [Link]
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Application Notes & Protocols for the In Vivo Evaluation of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in Mice
Introduction: Unveiling the Therapeutic Potential of a Novel Imidazo[1,2-a]pyridine Derivative
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This privileged heterocyclic system is found in drugs targeting the central nervous system, such as the anxiolytic alpidem and the hypnotic zolpidem, as well as in compounds with anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The versatility of this scaffold invites the exploration of novel derivatives for new therapeutic applications.
This document provides a comprehensive guide for the in vivo experimental design and evaluation of a specific novel derivative, 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, in murine models. While direct in vivo data for this exact molecule is not yet publicly available, the proposed experimental strategy is built upon established principles of drug discovery and preclinical development, drawing parallels from structurally related imidazo[1,2-a]pyridine compounds. The overarching goal is to systematically characterize its pharmacokinetic profile, assess its safety and tolerability, and explore its potential efficacy in a relevant disease model.
Given that several imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), this guide will proceed with the hypothesis that 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid may act as a selective COX-2 inhibitor.[3][4][5] This hypothesis will inform the selection of pharmacodynamic and efficacy models. However, the experimental design remains adaptable to other potential mechanisms of action.
I. Preclinical Development Workflow: A Phased Approach
The in vivo characterization of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid should follow a logical, stepwise progression to maximize data quality and ensure ethical use of animal models.
Caption: A phased workflow for the in vivo evaluation of a novel compound.
II. Foundational Studies: Maximum Tolerated Dose (MTD) and Preliminary Pharmacokinetics
The initial phase of in vivo testing is critical for establishing the safety and exposure profile of the compound.
A. Maximum Tolerated Dose (MTD) Determination
Rationale: The MTD study is essential to identify a dose range that is well-tolerated by the animals, thereby informing the dose selection for subsequent pharmacokinetic and efficacy studies. This acute or sub-acute toxicity study helps to define the upper limit of dosing and identify potential target organs of toxicity.
Protocol:
-
Animal Model: Use healthy, adult C57BL/6 mice (male and female, n=3-5 per group), 8-10 weeks of age.
-
Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). The choice of vehicle should be based on the compound's solubility and stability.
-
Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage) in a dose-escalation design. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals for at least 7 days post-dosing.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% reduction in body weight.
B. Preliminary Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for interpreting the results of pharmacodynamic and efficacy studies. A preliminary PK study will determine key parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).
Protocol:
-
Animal Model: Use healthy, adult C57BL/6 mice (male, n=3 per time point), 8-10 weeks of age.
-
Dosing: Administer a single, well-tolerated dose of the compound (e.g., 30 mg/kg) via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Quantify the plasma concentration of the parent compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Table 1: Hypothetical Pharmacokinetic Parameters for Imidazo[1,2-a]pyridine Derivatives in Mice
| Compound | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (F%) |
| Derivative A | 10 PO | 1500 | 1.0 | 7500 | 4.5 | 60 |
| Derivative B | 10 PO | 800 | 2.0 | 6400 | 8.0 | 45 |
| 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | (To be determined) | (To be determined) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
III. Pharmacodynamic (PD) and Efficacy Studies: Investigating the Anti-Inflammatory Hypothesis
Based on the hypothesis that 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a COX-2 inhibitor, the following models are proposed.
A. Carrageenan-Induced Paw Edema Model (Acute Inflammation)
Rationale: This is a classic and well-validated model of acute inflammation that is sensitive to inhibition by COX-2 inhibitors.[3] It allows for the assessment of the compound's ability to suppress edema formation, a key sign of inflammation.
Protocol:
-
Animal Model: Use male BALB/c mice (n=6-8 per group), 7-9 weeks of age.
-
Dosing: Administer the test compound orally at various doses (e.g., 10, 30, 100 mg/kg), a positive control (e.g., celecoxib, 30 mg/kg), and the vehicle one hour before inducing inflammation.
-
Induction of Edema: Inject 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
B. Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production (Ex Vivo PD)
Rationale: This ex vivo assay directly measures the downstream product of COX-2 activity, PGE2, providing a quantitative measure of the compound's target engagement in a physiological context.
Protocol:
-
Animal Model: Use male C57BL/6 mice (n=5 per group), 8-10 weeks of age.
-
Dosing: Administer the test compound orally at various doses.
-
Blood Collection: At a time point corresponding to the expected Tmax, collect whole blood.
-
LPS Stimulation: Incubate the whole blood with LPS (10 µg/mL) for 24 hours at 37°C.
-
PGE2 Measurement: Centrifuge the blood to collect plasma and measure the concentration of PGE2 using a commercially available ELISA kit.
-
Endpoint: Determine the dose-dependent inhibition of PGE2 production.
Sources
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Application Notes and Protocols for the Quantification of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in a variety of biologically active molecules, exhibiting potential therapeutic applications.[1][2][3] Accurate and precise quantification of this compound is critical throughout the drug development lifecycle, from discovery and process development to quality control and clinical studies.
This comprehensive guide provides detailed analytical methods for the robust quantification of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices. The methods described herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and reliability.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
Table 1: Physicochemical Properties of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 1159829-22-7 | [4] |
| Molecular Formula | C₉H₇ClN₂O₂ | [4] |
| Molecular Weight | 210.62 g/mol | [4] |
| Appearance | Expected to be a solid powder. | General Knowledge |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Solubility in aqueous solutions is expected to be pH-dependent due to the carboxylic acid moiety. | General Knowledge |
| UV Absorption | The imidazo[1,2-a]pyridine core is a chromophore, suggesting strong UV absorbance suitable for spectrophotometric detection. | General Knowledge |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, reliable, and widely accessible technique for the quantification of small organic molecules. The presence of the imidazo[1,2-a]pyridine chromophore in the target molecule makes it an ideal candidate for UV detection.
Causality of Experimental Choices
-
Reversed-Phase Chromatography: The analyte is a moderately polar organic molecule, making reversed-phase chromatography with a C18 stationary phase the most suitable separation mode. The nonpolar C18 stationary phase will interact with the hydrophobic regions of the molecule, while a polar mobile phase will elute it.
-
Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent controls the retention time, while the buffer maintains a consistent pH to ensure reproducible ionization of the carboxylic acid group. An acidic pH (e.g., using formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid, leading to better peak shape and retention on the reversed-phase column.
-
Wavelength Selection: The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. The λmax can be determined by running a UV scan of a standard solution of the analyte using a diode array detector (DAD). For imidazopyridine derivatives, a wavelength in the range of 254 nm is often a good starting point.[5]
-
Internal Standard: The use of a structurally similar internal standard (IS) is highly recommended to improve the accuracy and precision of the method by correcting for variations in injection volume and potential sample loss during preparation.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed HPLC-UV Protocol
1. Materials and Reagents:
-
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid reference standard
-
Internal Standard (e.g., a structurally similar, commercially available imidazopyridine derivative)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (or phosphoric acid)
-
Ultrapure water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the standard stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples. Spike each standard with a constant concentration of the internal standard.
4. HPLC Conditions:
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and resolution for moderately polar compounds. |
| Mobile Phase | Gradient elution with Mobile Phase A and B | Provides efficient separation of the analyte from potential impurities. |
| Gradient Program | 0-1 min: 95% A, 5% B1-10 min: Linear gradient to 5% A, 95% B10-12 min: Hold at 5% A, 95% B12-13 min: Return to 95% A, 5% B13-18 min: Re-equilibration | A typical starting gradient. This should be optimized for the specific sample matrix. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and system sensitivity. |
| Detection Wavelength | DAD scan from 200-400 nm; quantify at λmax | Ensures maximum sensitivity for the analyte. |
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The R² value should be > 0.995.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis of low-concentration samples or analysis in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6][7]
Causality of Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like the target analyte. It is likely to produce a strong protonated molecular ion [M+H]⁺ in positive ion mode.
-
Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive detection mode in tandem mass spectrometry. It involves monitoring a specific precursor ion to product ion transition. This provides excellent selectivity by filtering out background noise and interfering compounds.
-
Stable Isotope Labeled Internal Standard: The gold standard for LC-MS/MS quantification is the use of a stable isotope-labeled (e.g., ¹³C, ¹⁵N, or ²H) version of the analyte as the internal standard. This minimizes variability due to matrix effects and ion suppression.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed LC-MS/MS Protocol
1. Materials and Reagents:
-
As per HPLC-UV method, with the addition of a stable isotope-labeled internal standard if available.
-
LC-MS grade solvents and additives.
2. Instrumentation:
-
LC system (as described for HPLC).
-
Tandem mass spectrometer with an ESI source.
3. Mass Spectrometer Optimization:
-
Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion (likely [M+H]⁺) and to identify the most abundant and stable product ions by performing a product ion scan.
-
Optimize cone voltage and collision energy for the selected MRM transitions.
4. LC-MS/MS Conditions:
Table 3: LC-MS/MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC Conditions | Similar to the HPLC-UV method, but may use a faster gradient and a smaller particle size column (e.g., < 2 µm for UHPLC) to reduce run times. | UHPLC provides better resolution and faster analysis times. |
| Ionization Mode | ESI Positive | The nitrogen atoms in the imidazopyridine ring are readily protonated. |
| Precursor Ion | m/z 211.0 (for [C₉H₈ClN₂O₂]⁺) | This corresponds to the protonated molecule. |
| Product Ions | To be determined experimentally. A likely fragmentation would be the loss of CO₂ (m/z 44) from the carboxylic acid group. | Product ions are specific to the molecule's structure. |
| MRM Transitions | Analyte: 211.0 -> [Product Ion 1], 211.0 -> [Product Ion 2]Internal Standard: [Precursor m/z] -> [Product m/z] | Monitoring at least two transitions per compound increases confidence in identification. |
| Dwell Time | 50-100 ms | Balances sensitivity with the number of data points across the peak. |
5. Sample Preparation for Bioanalysis (e.g., Plasma):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile (protein precipitation).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
6. Data Analysis:
-
Data analysis follows the same principles as the HPLC-UV method, using the peak area ratios of the MRM transitions for the analyte and the internal standard.
Method Validation
For use in regulated environments, both methods must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in these application notes provide robust and reliable approaches for the quantification of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The choice of method will depend on the specific requirements of the application, particularly the required sensitivity and the complexity of the sample matrix. Proper method validation is essential to ensure the generation of high-quality, reproducible data in research and drug development settings.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate, 95%.
-
Appchem. (n.d.). Imidazo[1,2-a]pyridine-3-carboxylic acid, 7-chloro-2-methyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega. Retrieved from [Link]
-
CONICET. (2024). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 4. appchemical.com [appchemical.com]
- 5. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our focus is on explaining the causality behind experimental choices to empower you to overcome common challenges and maximize your yield and purity.
Synthetic Overview
The synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a robust two-step process. It begins with the cyclocondensation of 4-chloro-2-aminopyridine with an ethyl 2-chloroacetoacetate to form the ethyl ester intermediate. This is followed by a saponification (hydrolysis) step to yield the final carboxylic acid product. This molecule is a crucial intermediate in the synthesis of various pharmaceuticals.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part A: Step 1 - Cyclocondensation Reaction
The initial cyclization is the foundation of the synthesis. Most yield issues originate here. The reaction involves the nucleophilic attack of the pyridine nitrogen of 4-chloro-2-aminopyridine onto the α-carbon of ethyl 2-chloroacetoacetate, followed by intramolecular cyclization and dehydration.[1][2]
Q1: My yield for the ethyl ester intermediate is consistently low (<50%). What are the likely causes and how can I fix this?
Low yield in this step is a common problem and can be traced to several factors. Let's break them down.
Caption: Troubleshooting decision tree for low cyclocondensation yield.
In-depth Explanation:
-
Reagent Quality: Ethyl 2-chloroacetoacetate is susceptible to decomposition over time. Using an old or improperly stored bottle is a frequent source of failure. Similarly, the 4-chloro-2-aminopyridine should be of high purity, as impurities can interfere with the reaction.
-
Temperature Control: The reaction requires thermal energy to proceed at a reasonable rate, typically at the reflux temperature of the solvent (e.g., ethanol, ~78-82°C).[1] However, excessive heat can lead to the formation of dark, tarry side products, significantly reducing the yield of the desired crystalline product.
-
Solvent Choice: Anhydrous ethanol is the most commonly used and effective solvent. The presence of water can lead to competing hydrolysis of the ethyl 2-chloroacetoacetate.
-
Role of a Base: The reaction between the aminopyridine and the chloro-ester generates HCl. This acid can protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction. Adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is crucial to neutralize the acid as it forms, thereby protecting the starting material and driving the reaction to completion.[3]
Q2: I'm observing a significant amount of a dark, insoluble material along with my product. What is it and how can I prevent its formation?
This is likely due to polymerization or degradation of the starting materials or intermediates, often caused by excessive heat or prolonged reaction times.
-
Solution 1: Strict Temperature Monitoring: Ensure your heating mantle or oil bath is set to maintain a gentle, steady reflux. Do not overheat.
-
Solution 2: Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 Ethyl Acetate:Heptane mobile phase). Once the starting aminopyridine spot has been consumed (typically 12-24 hours), proceed with the workup. Unnecessarily long reaction times increase the likelihood of side product formation.
-
Solution 3: Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes minimize oxidative side reactions that contribute to discoloration.
Part B: Step 2 - Saponification (Ester Hydrolysis)
The conversion of the stable ethyl ester to the final carboxylic acid is generally high-yielding but can present challenges in workup and isolation.
Q1: The hydrolysis seems incomplete, and I recover a mix of ester and acid. How do I ensure full conversion?
Incomplete hydrolysis is usually a result of insufficient base, water, or reaction time.
-
Stoichiometry of Base: Use a molar excess of the base (typically 2-4 equivalents of NaOH or LiOH). This ensures that the catalytic cycle of hydrolysis is favored and that the resulting carboxylic acid is fully deprotonated to its carboxylate salt, driving the equilibrium towards the products.
-
Co-solvent System: A mixture of ethanol and water (e.g., 3:1 v/v) is effective.[1] Ethanol ensures the solubility of the ester, while water is the reactant for the hydrolysis.
-
Temperature and Time: Refluxing the mixture overnight is typically sufficient to ensure complete conversion. Monitor by TLC until the ester starting material is no longer visible.
Q2: Upon acidification to precipitate my product, I get an oily substance instead of a solid, or the yield is very low. What's going wrong?
This is a critical step where product can be lost. The issue often lies in pH control and temperature.
-
Control the Acidification: Add the acid (e.g., 1N HCl) slowly and with vigorous stirring while monitoring the pH. The carboxylic acid will precipitate as it forms. The optimal pH for precipitation is typically between 4 and 5. Adding too much acid can sometimes lead to the formation of the hydrochloride salt of the imidazopyridine nitrogen, which may be more soluble.
-
Temperature: Perform the acidification in an ice bath. The reaction of the base with acid is exothermic. Keeping the solution cool increases the likelihood of obtaining a crystalline solid rather than an oil and minimizes potential degradation.
-
Patience is Key: After reaching the target pH, continue stirring the cold slurry for at least 30-60 minutes to allow for complete precipitation before filtering.
Frequently Asked Questions (FAQs)
Q: What are the most important analytical techniques to use for this synthesis? A:
-
In-Process: Thin Layer Chromatography (TLC) is indispensable for monitoring the progress of both steps.
-
Intermediate & Final Product:
Q: Can I use microwave irradiation to speed up the cyclocondensation step? A: Yes, microwave-assisted synthesis has been shown to be effective for imidazo[1,2-a]pyridine synthesis, significantly reducing reaction times from hours to minutes and often improving yields.[5][6] If you have access to a microwave reactor, it is a highly recommended optimization strategy.
Q: What are the primary safety concerns? A:
-
Ethyl 2-chloroacetoacetate: Is a lachrymator and corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Ethanol is flammable. Ensure no ignition sources are near the reaction setup.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with care.
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-chloro-2-aminopyridine (5.0 g, 38.9 mmol).
-
Add anhydrous ethanol (100 mL) and stir to dissolve.
-
Add sodium bicarbonate (4.9 g, 58.3 mmol, 1.5 equiv).
-
Add ethyl 2-chloroacetoacetate (6.4 g, 38.9 mmol, 1.0 equiv) dropwise to the stirring suspension.
-
Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 16 hours. Monitor reaction completion by TLC (1:1 EtOAc:Heptane).
-
After cooling to room temperature, filter the mixture to remove sodium bicarbonate and sodium chloride salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude solid from ethanol to yield the pure ester as a pale yellow or off-white solid.
Protocol 2: Synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
-
In a 250 mL round-bottom flask, suspend the ethyl ester intermediate (5.0 g, 20.9 mmol) in ethanol (60 mL).
-
Add a solution of sodium hydroxide (1.67 g, 41.8 mmol, 2.0 equiv) in water (20 mL).
-
Heat the mixture to reflux for 4-6 hours, during which the solid should dissolve. Monitor for the disappearance of the starting ester by TLC.
-
Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath to 0-5°C.
-
With vigorous stirring, slowly add 1N HCl dropwise until the pH of the solution is between 4 and 5. A white or off-white precipitate will form.
-
Continue to stir the cold slurry for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C to a constant weight.
Data Summary Table
The choice of reaction conditions can significantly impact the yield of the initial cyclocondensation step. The following table summarizes typical outcomes based on literature for similar syntheses.
| Starting Aminopyridine | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-aminopyridine | Ethyl 2-chloroacetoacetate | NaHCO₃ | Ethanol | 80 | 16 | ~70-80 | [1] |
| 2-Aminopyridine | Ethyl bromopyruvate | None | THF | 65 | 40 | ~38 | [4] |
| 2-Aminopyridine | Bromo pyruvic acid | None | Ethanol | 80 | - | 72 | [7] |
| 5-Methyl-2-aminopyridine | Ethyl 2-chloroacetoacetate | NaHCO₃ | Ethanol | Reflux | 12 | >85 | [8] |
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Mendoza-Sánchez, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(3), 697. Available from: [Link]
-
Zhu, J., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1487–1493. Available from: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Available from: [Link]
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Available from: [Link]
-
De Vita, D., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18889–18903. Available from: [Link]
-
Agarwal, S., et al. (2023). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Archiv der Pharmazie. Available from: [Link]
-
Sun, et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. Available from: [Link]
-
Kennedy, S. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Retrieved from [Link]
-
Canto-tzel, B., et al. (2018). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available from: [Link]
-
Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. Available from: [Link]
- Merli, S., et al. (2007). Process for preparing zolpidem. Google Patents.
-
LibreTexts Chemistry. (2023). 21.7: Chemistry of Esters. Retrieved from [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
Krátký, M., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3169. Available from: [Link]
-
Reddy, P. S. N., et al. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. ARKIVOC. Available from: [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Reddy, P. S. N., et al. (n.d.). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. Retrieved from [Link]
-
Imidazo[1,2-a]pyrimidine derivatives exhibit a wide range of pharmacological properties. (2024). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Lilienkampf, A., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Journal of Medicinal Chemistry, 56(17), 6734-6748. Available from: [Link]
-
Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett. Available from: [Link]
-
Al-Ostath, R. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]
-
NC State University Libraries. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
Sources
- 1. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Navigating the Solubility Challenges of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid in Biological Buffers
Welcome to the technical support center for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in common biological buffers. Our goal is to provide you with a comprehensive understanding of the underlying physicochemical principles and to offer practical, step-by-step guidance to overcome these challenges in your experiments.
Understanding the Molecule: Physicochemical Properties
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with the following key features that influence its solubility:
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | Appchem[1] |
| Molecular Weight | 210.62 g/mol | Appchem[1] |
| Calculated logP | 1.6 - 3.1 | PubChem[2][3] |
| Functional Groups | Carboxylic acid, Imidazopyridine ring | - |
The presence of the carboxylic acid group makes the molecule's solubility highly dependent on the pH of the solution. The imidazopyridine core, being a fused aromatic system, contributes to its hydrophobicity, as indicated by the positive logP value. This inherent hydrophobicity is a primary reason for its poor aqueous solubility at neutral pH.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid not dissolving in Phosphate-Buffered Saline (PBS) at pH 7.4?
A1: The primary reason for the poor solubility of this compound in neutral buffers like PBS (pH 7.4) is the protonation state of its carboxylic acid group. Carboxylic acids are weak acids and are predominantly in their neutral, less soluble form at a pH below their pKa. To achieve significant solubility, the pH of the solution needs to be raised above the pKa of the carboxylic acid, which will deprotonate it to the more soluble carboxylate salt.
Q2: What is the pKa of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid?
Q3: I've dissolved the compound in DMSO to make a stock solution, but it precipitates when I dilute it into my cell culture medium. What is happening?
A3: This is a common issue known as "precipitation upon dilution." Your high-concentration DMSO stock is a stable solution. However, when you introduce a small volume of this stock into a large volume of aqueous buffer or medium, the DMSO concentration dramatically decreases. This shift in the solvent environment reduces the solubility of your hydrophobic compound, causing it to precipitate out of the solution. To avoid this, it is essential to ensure that the final concentration of your compound in the aqueous medium is below its aqueous solubility limit at the final DMSO concentration.
Q4: Can I heat the buffer to dissolve the compound?
A4: Gentle warming can sometimes aid in the dissolution of compounds. However, this should be done with caution. Excessive heat can lead to the degradation of your compound. It is advisable to first try other methods like pH adjustment or the use of co-solvents. If you do use heat, ensure it is gentle and for a short duration, and always check for compound stability afterward.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
This section provides detailed protocols to address the solubility challenges of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Method 1: pH Adjustment
The ionization of the carboxylic acid group is the most effective way to increase the aqueous solubility of this compound.
Protocol:
-
Prepare a series of buffers: Prepare buffers with a pH range from 6.0 to 8.0 (e.g., 0.1 M phosphate or Tris buffers). You can find detailed protocols for preparing various buffer solutions from sources like Mettler-Toledo.[4]
-
Initial Solubility Test: Add a small, known amount of the compound to a fixed volume of each buffer.
-
Stir and Observe: Vigorously stir the solutions at a constant temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Observe for complete dissolution.
-
Determine Optimal pH: Identify the lowest pH at which your compound completely dissolves at the desired concentration. For carboxylic acids, a pH above their pKa will favor the more soluble salt form.[5]
dot
Caption: Workflow for pH-dependent solubility testing.
Method 2: Utilizing a Co-solvent System
For many biological assays, the use of a small percentage of an organic co-solvent is acceptable. Dimethyl sulfoxide (DMSO) is a common choice.
Protocol:
-
Prepare a High-Concentration Stock in 100% DMSO:
-
Weigh out a precise amount of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
-
Dissolve it in a minimal amount of high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Use of sonication can aid in dissolution.
-
-
Serial Dilution into Biological Buffer:
-
Perform serial dilutions of your DMSO stock solution into your desired biological buffer (e.g., PBS, pH 7.4).
-
Crucial Step: Add the DMSO stock to the buffer while vortexing vigorously. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.[6]
-
-
Monitor for Precipitation:
-
Visually inspect each dilution for any signs of cloudiness or precipitate immediately after preparation and after a short incubation period (e.g., 30 minutes) at your experimental temperature.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear is your working limit for that specific final DMSO concentration. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
-
dot
Caption: Co-solvent-based dissolution workflow.
Method 3: Salt Formation
Converting the carboxylic acid to its corresponding salt can significantly enhance its aqueous solubility.[4][8]
Protocol for In-situ Salt Formation:
-
Suspend the Compound: Suspend the 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in your desired aqueous buffer.
-
Titrate with a Base: Slowly add a dilute solution of a biocompatible base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH.
-
Observe Dissolution: As the pH increases and the carboxylic acid is converted to its sodium salt, the compound should dissolve.
-
Final pH Adjustment: Once the compound is fully dissolved, carefully adjust the pH to your desired experimental value using a dilute acid (e.g., 0.1 M HCl). Be cautious not to lower the pH too much, as this may cause the compound to precipitate again.
Protocol for Preparing a Solid Salt:
For applications requiring a solid, readily soluble form of the compound, a salt can be prepared and isolated.
-
Dissolve the Acid: Dissolve the carboxylic acid in a suitable organic solvent (e.g., ethanol).
-
Add Base: Add one molar equivalent of a base (e.g., sodium hydroxide or sodium ethoxide in ethanol).
-
Isolate the Salt: The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt.
-
Purification: The isolated salt can be purified by recrystallization.
-
Dissolution: The resulting salt should have a much-improved aqueous solubility compared to the parent carboxylic acid.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates over time, even after initial dissolution. | The solution is supersaturated. | Prepare a fresh solution at a slightly lower concentration. Ensure the storage temperature is stable. |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to inaccurate concentrations. | Always visually inspect your final working solutions for any signs of precipitation before use. Consider filtering the solution through a 0.22 µm filter. |
| Cell death or altered cell morphology observed. | The final concentration of the co-solvent (e.g., DMSO) is too high. | Ensure the final concentration of the co-solvent is within the tolerated range for your specific cell line (typically <0.5%). |
| Buffer pH changes after adding the compound. | The compound's acidic nature is overwhelming the buffer's capacity. | Use a buffer with a higher buffering capacity or adjust the final pH of the solution after the compound has been added.[9] |
References
-
PubChem. Imidazo[1,2-a]pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Reddit. How to tackle compound solubility issue. r/labrats. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
ResearchGate. Why salt formation of weak acid increases the drug solubility? [Link]
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Mettler-Toledo. Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]
-
Chemguide. making carboxylic acids. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
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NIH. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]
-
ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]
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Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
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BYJU'S. Methods of Preparation of Carboxylic Acids. [Link]
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Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
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Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]
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Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]
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Biology LibreTexts. 11: Creating Buffer Solutions. [Link]
- Google Patents. Process for improving the solubility of cell culture media.
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ResearchGate. How can -experimentally- convert sodium carboxylate to carboxylic acid? [Link]
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NIH. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]
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PubChem. Methyl imidazo(1,2-a)pyridine-7-carboxylate. [Link]
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Appchem. Imidazo[1,2-a]pyridine-3-carboxylic acid, 7-chloro-2-methyl-. [Link]
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European Patent Office. Process for the preparation of a carboxylic acid salt. [Link]
-
PubChem. 6-Chloro-2-ethylimidazo(1,2-a)pyridine-3-carboxylic acid. [Link]
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Reddit. My PBS buffer won't dissolve. r/Biochemistry. [Link]
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PubChem. 7-Chloro-furo[3,2-c]pyridine-2-carboxylic acid chloride. [Link]
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珠海奥博凯生物医药技术有限公司. 7-Chloro-3-methylimidazo[1,2-a]pyridine. [Link]
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Technical Support Center: 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Welcome to the technical support center for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. As a valued heterocyclic motif in medicinal chemistry, understanding its behavior in experimental settings is crucial for obtaining reliable and reproducible results.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility Issues: My compound won't dissolve or is precipitating out of solution. What should I do?
This is a common challenge encountered with novel small molecules. The solubility of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is influenced by the solvent, pH, and temperature.
Answer:
Based on the physicochemical properties of the closely related 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, the 7-chloro analog is predicted to have low solubility in water.[4] This is due to the largely non-polar, hydrophobic nature of the fused imidazo-pyridine ring system. The carboxylic acid moiety provides some capacity for hydrogen bonding and ionization, which can be exploited to enhance solubility.
Troubleshooting Steps:
-
Solvent Selection: If you are observing poor solubility in aqueous buffers, consider preparing a concentrated stock solution in an appropriate organic solvent. Based on analogs, solubility is expected to be good in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[4] For cell-based assays, dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.
-
pH Adjustment: The carboxylic acid group on your compound has an estimated pKa of around 4-5.[4] This means that at a pH above this value (in the neutral to basic range), the carboxylic acid will be deprotonated to its more soluble carboxylate salt form.
-
For aqueous solutions, try adjusting the pH to >7.0 with a suitable base (e.g., NaOH or NaHCO₃) to facilitate dissolution. Be mindful that high pH can affect the stability of the compound over time (see stability section below).
-
-
Temperature: Gently warming the solution may aid in dissolution. However, be cautious, as excessive heat can lead to degradation.
-
Co-solvents: If a purely aqueous system is required, the use of a co-solvent can be effective. Small percentages of DMSO, ethanol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds in aqueous media.
Data Summary: Predicted Solubility Profile
| Solvent | Predicted Solubility | Recommended Use |
| Water | Low | Not recommended for stock solutions |
| Aqueous Buffers (pH < 4) | Low | The compound will be in its neutral, less soluble form |
| Aqueous Buffers (pH > 6) | Moderate to High | The compound will be in its more soluble salt form |
| DMSO | High | Recommended for primary stock solutions |
| DMF | High | Recommended for primary stock solutions |
| Dichloromethane (DCM) | High | Useful for organic synthesis workups |
| Ethanol | Moderate | Can be used as a co-solvent |
Solution Stability: I am concerned about the degradation of my compound in solution. How stable is 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid?
The stability of your compound is paramount for generating reliable experimental data. Degradation can be influenced by pH, light, temperature, and the presence of oxidizing agents. The imidazo[1,2-a]pyridine core is a relatively stable aromatic system, but certain conditions can lead to its degradation.[5]
Answer:
While specific stability data for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is not extensively published, we can infer its likely stability based on related structures and general chemical principles. The primary points of potential instability are the carboxylic acid group and the fused heterocyclic ring system under harsh conditions.
Potential Degradation Pathways:
-
Hydrolysis: While the core imidazo[1,2-a]pyridine ring is generally resistant to hydrolysis, functional groups attached to it can be more labile. Studies on related compounds have shown that while ester hydrolysis is possible, it often requires forcing conditions such as prolonged exposure to a strong base like lithium hydroxide.[6] This suggests that the amide bond that could be formed from the carboxylic acid would also be relatively stable.
-
pH-Mediated Degradation: A related compound, an imidazobenzodiazepine-3-carboxylate, has been shown to undergo ring-opening at low pH (≤ 3). It is plausible that under strongly acidic conditions, the imidazo[1,2-a]pyridine ring system could also be susceptible to cleavage. In strongly basic conditions, while the ring itself may be stable, other reactions could be promoted.
-
Oxidative Degradation: The imidazole ring can be susceptible to oxidation. Aldehyde oxidases have been implicated in the metabolic degradation of the related imidazo[1,2-a]pyrimidine scaffold, suggesting that oxidative pathways could be a route of degradation.[7]
-
Photodegradation: Many heterocyclic aromatic compounds are sensitive to light. Exposure to UV or even ambient light over extended periods can lead to the formation of reactive species and subsequent degradation.
Troubleshooting and Best Practices for Ensuring Stability:
-
pH Control: For aqueous solutions, maintain a pH between 6 and 8. Avoid strongly acidic or basic conditions for prolonged storage.
-
Light Protection: Always store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Temperature Control: Store stock solutions at -20°C or -80°C for long-term storage. For working solutions, prepare them fresh and use them promptly. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For sensitive applications or long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Experimental Workflow: Troubleshooting Solution Instability
Experimental Design: How can I proactively assess the stability of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid for my specific experimental conditions?
For critical applications, particularly in drug development, a forced degradation study is a valuable tool to understand the intrinsic stability of a compound and identify potential degradation products.[8]
Answer:
A forced degradation study involves subjecting the compound to a variety of stress conditions that are more severe than standard storage conditions.[8] This allows for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.
Protocol for a Forced Degradation Study:
-
Preparation of Solutions: Prepare solutions of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Application of Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis: At various time points, take aliquots of the stressed solutions, neutralize them if necessary, and analyze them by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass spectrometry data can be used to elucidate the structures of the degradation products.
Table of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | To assess stability in acidic environments |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | To assess stability in basic environments |
| Oxidation | 3% H₂O₂ | 24 hours | To evaluate susceptibility to oxidation |
| Thermal Stress | 80°C | 48 hours | To determine heat sensitivity |
| Photostability | ICH Q1B compliant light source | Varies | To assess degradation upon light exposure |
Proposed Degradation Pathway Diagram
By understanding the potential stability issues and implementing these troubleshooting and preventative measures, researchers can ensure the integrity of their experimental results when working with 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
References
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Pipzine Chemicals. Imidazo[1,2-a]pyridine-3-carboxylic Acid, 2-Methyl. Available at: [Link]
-
Hao, H., et al. (2012). Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. ACS Medicinal Chemistry Letters, 3(12), 1032-1037. Available at: [Link]
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Dabral, S., et al. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13(10), 2874-2890. Available at: [Link]
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Available at: [Link]
-
Wang, Y., et al. (2015). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 58(2), 913-926. Available at: [Link]
-
Zhu, J., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(23), 7296. Available at: [Link]
-
PubChem. Imidazo(1,2-a)pyridine-3-carboxylic acid. Available at: [Link]
-
Kaur, H., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Medicinal Chemistry, 23(26), 2894-2939. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 424-442. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 7(47), 43058-43076. Available at: [Link]
-
Rivera-Carrera, D. C., et al. (2020). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Journal of Toxicology, 2020, 8841916. Available at: [Link]
-
de Souza, M. V. N., et al. (2022). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of the Brazilian Chemical Society, 33(8), 819-847. Available at: [Link]
-
Li, X., et al. (2022). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Molecules, 27(15), 4786. Available at: [Link]
-
Petrou, A., et al. (2021). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 7(6), 1645-1660. Available at: [Link]
-
Kumar, R., et al. (2021). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Molecular Structure, 1230, 129893. Available at: [Link]
-
Singh, P., et al. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Synthetic Communications, 52(12), 1647-1663. Available at: [Link]
-
de Cássia, R., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(3), 2635-2644. Available at: [Link]
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Singh, R., et al. (2021). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 19(40), 8799-8808. Available at: [Link]
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Gonçalves, E., & Minas da Piedade, M. E. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 57(5), 1436-1441. Available at: [Link]
-
Yu, J., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(23), 7296. Available at: [Link]
-
Al-Ostath, J. N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 7(47), 43058-43076. Available at: [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
Singh, A., et al. (2022). Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile. New Journal of Chemistry, 46(36), 17351-17360. Available at: [Link]
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Technical Support Center: Minimizing Off-Target Effects of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Given the limited direct literature on this specific molecule, this guide synthesizes field-proven insights from the broader imidazo[1,2-a]pyridine class of compounds to provide a robust framework for identifying and mitigating potential off-target effects. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif known for a wide range of biological activities, from anticancer to anti-inflammatory properties.[1] This structural class also includes well-known drugs such as Zolpidem, which acts as a GABA-A receptor agonist.[2][3] Understanding the potential promiscuity of this scaffold is the first step toward designing highly specific and effective experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when initiating studies with 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Q1: What are the most probable off-target families for a compound with an imidazo[1,2-a]pyridine core?
The imidazo[1,2-a]pyridine scaffold is known to interact with several key protein families. Your experimental design should, at a minimum, consider the following potential off-target liabilities:
-
Kinases: The ATP-binding pocket of kinases is a common target for small molecules. Several imidazopyridine derivatives have been developed as potent kinase inhibitors, including those targeting PDGFR.[4] Given the high conservation of the ATP-binding site across the kinome, there is a significant probability of off-target kinase interactions.[5]
-
GABA-A Receptors: This is a well-established target for imidazopyridines, with Zolpidem being the most prominent example.[2] These compounds act as positive allosteric modulators, and any unintended interaction with GABA-A receptors can lead to sedative or anxiolytic effects.[2][3]
-
Cytochrome P450 (CYP) Enzymes: The imidazopyridine core has been associated with time-dependent inhibition of CYP enzymes, particularly CYP3A4.[6] This can lead to significant drug-drug interactions and altered metabolic profiles in vivo.
-
Proton Pumps: Some imidazopyridine derivatives, such as linaprazan, are potassium-competitive acid blockers.[2] Off-target inhibition of the H+/K+ ATPase in gastric parietal cells could be a potential liability.
Q2: I'm starting a new project with this compound. How can I proactively assess for off-target effects before running complex cellular assays?
A tiered, front-loading approach is most effective. Start with broad, cost-effective methods and progressively move to more specific, complex assays.
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions. Techniques like molecular docking and pharmacophore modeling against known protein structures can provide a preliminary list of potential off-target candidates. This is a key component of rational drug design to minimize off-target effects from the outset.[7]
-
Broad Biochemical Screening: The next step is a broad biochemical screen. For kinase activity, a radiometric assay panel is a robust method to directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[5] It is crucial to perform these assays at physiologically relevant ATP concentrations (around 1 mM) to get a more accurate picture of potential in vivo interactions.[8]
-
Preliminary Cellular Viability: A simple cytotoxicity assay in a few relevant cell lines can provide a therapeutic window and flag potential non-specific toxicity early on.
Q3: My compound shows the desired on-target effect, but at higher concentrations, I observe unexpected phenotypes. How do I deconvolute on-target vs. off-target effects?
This is a classic challenge in drug discovery. A multi-pronged approach is necessary to distinguish between the two.
-
Use of a Structurally Related Negative Control: Synthesize or procure a close analog of your compound that is inactive against your primary target. If this negative control recapitulates the off-target phenotype, it strongly suggests the effect is independent of your intended target.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to its intended target in a cellular environment. If you observe the off-target phenotype at concentrations where you don't see target engagement, it's likely an off-target effect.
-
Target Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of your primary target. If your compound still elicits the off-target phenotype in these models, the effect is not mediated by your intended target.
Q4: What are some common experimental pitfalls when working with imidazopyridine compounds?
-
Poor Aqueous Solubility: The imidazopyridine core can be hydrophobic, leading to poor solubility.[6] This can cause compound precipitation in aqueous assay buffers, leading to false-negative or artifactual results. Always determine the kinetic solubility of your compound in your experimental media and work below this limit. The use of DMSO as a solvent is common, but its final concentration should be kept low (typically <0.5%) and consistent across all samples.
-
Metabolic Instability: Imidazopyridines can be subject to metabolic modification by cellular enzymes.[9] In long-term cell-based assays, your parent compound may be converted to metabolites with different activity profiles. LC-MS analysis of the cell culture supernatant over time can help assess the stability of your compound.
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common experimental issues.
Troubleshooting Workflow: Unexpected Cytotoxicity
If you observe cytotoxicity in your cell-based assays that is inconsistent with your proposed mechanism of action, follow this decision tree.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Data Summary: Assay Platforms for Off-Target Profiling
| Assay Type | Platform Examples | Pros | Cons |
| Biochemical | Radiometric Kinase Assays (e.g., HotSpot™)[8], Fluorescence Polarization, TR-FRET[10] | High throughput, direct measure of interaction, sensitive. | Lacks cellular context, can be prone to artifacts (e.g., aggregation). |
| Cell-Based | Reporter Gene Assays[11], Proliferation/Viability Assays (MTT, CellTiter-Glo®)[12], High-Content Imaging | Physiologically relevant, provides functional readout.[12] | Lower throughput, indirect measure of target engagement, complex data analysis. |
| Target Engagement | Cellular Thermal Shift Assay (CETSA), NanoBRET® | Confirms target binding in live cells, can be used for dose-response. | Target-specific antibody or tag required, can be technically challenging. |
| Genomic | CRISPR/Cas9 screening, RNA-seq | Unbiased, genome-wide approach to identify pathways affected. | Technically complex, expensive, significant bioinformatic analysis required. |
Part 3: Key Experimental Protocols
These protocols provide a starting point for assessing the off-target profile of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Protocol 1: Broad Kinase Selectivity Profiling (Radiometric Assay)
This protocol is designed to assess the inhibitory activity of the compound against a broad panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in 100% DMSO. Create a dilution series to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).
-
Assay Plate Preparation: In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Initiate Reaction: Add the test compound and a mixture of non-radiolabeled ATP and [γ-³³P]-ATP to a final concentration that mimics physiological conditions (e.g., 1 mM).[8] Use a known inhibitor for each kinase as a positive control.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Stop Reaction & Capture: Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.
-
Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC50 value for any kinases that show significant inhibition.[13]
Protocol 2: Cell Viability Assay (Using a Luminescence-Based ATP Assay)
This protocol measures cell viability by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well, white-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Include a vehicle-only (DMSO) control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Workflow for Off-Target Mitigation
This diagram illustrates the iterative process of identifying and minimizing off-target effects.
Caption: Iterative workflow for mitigating off-target effects.
By employing this structured and multi-faceted approach, researchers can confidently characterize the biological activity of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, leading to more robust and reproducible scientific outcomes.
References
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Retrieved January 23, 2026, from [Link]
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Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024). ACS Publications. Retrieved January 23, 2026, from [Link]
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BLOG: Selecting the Right Gene Editing Off-Target Assay. (2024). seqWell. Retrieved January 23, 2026, from [Link]
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Imidazopyridine. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 23, 2026, from [Link]
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Zolpidem-impurities. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. Retrieved January 23, 2026, from [Link]
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Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (2020). MDPI. Retrieved January 23, 2026, from [Link]
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Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]
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Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. (2018). MDPI. Retrieved January 23, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Retrieved January 23, 2026, from [Link]
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Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Zolpidem. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. (2024). Cell and Gene. Retrieved January 23, 2026, from [Link]
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Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1977). ACS Publications. Retrieved January 23, 2026, from [Link]
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Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 23, 2026, from [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023). MDPI. Retrieved January 23, 2026, from [Link]
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Cell-based Assays for Better Insights into Function and Mechanism of Action. (n.d.). Eurofins Discovery. Retrieved January 23, 2026, from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved January 23, 2026, from [Link]
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Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. (2024). Dove Medical Press. Retrieved January 23, 2026, from [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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How can off-target effects of drugs be minimised?. (2024). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
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A Simple and Rapid Method for the Identification of Zolpidem Carboxylic Acid in Urine. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
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Challenges in scaling up the synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up this valuable heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] This guide provides in-depth, field-proven insights into the common issues encountered during its synthesis, presented in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid?
A1: The most established and scalable synthesis is a two-step process.[2] The first step is the cyclocondensation of 4-chloro-2-aminopyridine with a suitable three-carbon building block, typically ethyl 2-chloroacetoacetate, to form the intermediate ester, ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. The second step involves the hydrolysis of this ester to the final carboxylic acid. This route is favored for its use of readily available starting materials and generally reliable reaction conditions.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns involve the handling of the starting materials and the management of the reaction exotherm in the cyclocondensation step.
-
4-Chloro-2-aminopyridine: This reagent is harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is essential. Work should be conducted in a well-ventilated fume hood.
-
Ethyl 2-chloroacetoacetate: This reagent is a combustible liquid and causes skin and eye irritation.[4][5] It should be handled with care, away from ignition sources.
-
Reaction Exotherm: The initial cyclocondensation reaction can be exothermic. On a large scale, inefficient heat dissipation can lead to a thermal runaway, causing a rapid increase in temperature and pressure, which could result in vessel failure. A thorough thermal hazard evaluation is crucial before attempting a large-scale reaction.[6]
Q3: Are there any alternative, "greener" synthetic approaches reported for imidazo[1,2-a]pyridines?
A3: Yes, the field of green chemistry has prompted research into more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines. Some approaches include multicomponent reactions (MCRs), which offer high atom economy by combining three or more reactants in a single step.[1] The use of microwave irradiation has also been shown to reduce reaction times and improve yields, potentially with less solvent usage.[1] Additionally, syntheses in greener solvents like water have been reported for some imidazo[1,2-a]pyridine derivatives.[7] However, the scalability of these methods for this specific target molecule would require further process development and optimization.
II. Troubleshooting Guide: Scaling Up Synthesis
This section addresses specific problems that may arise during the scale-up of the two-step synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Step 1: Cyclocondensation of 4-Chloro-2-aminopyridine and Ethyl 2-chloroacetoacetate
Q4: My cyclocondensation reaction is giving a low yield of the desired ethyl ester. What are the potential causes and solutions?
A4: Low yields in the cyclocondensation step are a common issue. The root causes can often be traced back to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. On a larger scale, mixing can be less efficient, leading to localized areas of low reactant concentration.
-
Solution: Ensure adequate agitation throughout the reaction. Consider increasing the reaction time or temperature moderately, while carefully monitoring for impurity formation.
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product. A common side reaction is the self-condensation of ethyl 2-chloroacetoacetate.
-
Solution: Control the rate of addition of ethyl 2-chloroacetoacetate to the reaction mixture. A slow, controlled addition can minimize its self-condensation. Maintaining the optimal reaction temperature is also critical.
-
-
Sub-optimal Solvent: The choice of solvent is crucial for reaction efficiency.
-
Solution: While ethanol is commonly used, other high-boiling point solvents like n-butanol or dimethylformamide (DMF) could be explored to achieve higher reaction temperatures if necessary. However, solvent choice will impact the work-up procedure.
-
Q5: I am observing a significant exotherm during the initial phase of the cyclocondensation at a larger scale. How can I manage this?
A5: Managing the exotherm is a critical safety and process control consideration during scale-up.
-
Controlled Reagent Addition: The most effective method is to control the addition rate of one of the reactants, typically the more reactive species, in this case, ethyl 2-chloroacetoacetate. This allows the cooling system of the reactor to dissipate the generated heat effectively.
-
Adequate Cooling: Ensure your reactor's cooling system is sufficient for the scale of the reaction. A pre-reaction thermal hazard analysis can help determine the cooling requirements.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and downstream processing.
Q6: The purification of the ethyl ester intermediate by column chromatography is not practical on a large scale. What are the alternatives?
A6: Relying on column chromatography for large-scale purification is often inefficient and costly. Alternative methods should be developed:
-
Crystallization: The most desirable method for large-scale purification is crystallization. A systematic screening of solvents and solvent mixtures should be performed to find conditions that allow for the selective crystallization of the desired ethyl ester, leaving impurities in the mother liquor.
-
Extraction and Wash: A well-designed aqueous work-up can remove many impurities. Washing the organic layer with a dilute acid solution can remove any unreacted 4-chloro-2-aminopyridine, and a bicarbonate wash can neutralize any acidic byproducts.
-
Distillation: If the ethyl ester is thermally stable and has a suitable boiling point, distillation under reduced pressure could be a viable purification method, although this is less common for this class of compounds.
Step 2: Hydrolysis of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Q7: The hydrolysis of the ethyl ester is slow and incomplete. What can I do to improve this?
A7: Incomplete hydrolysis can be addressed by optimizing the reaction conditions:
-
Choice of Base: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used for this saponification. LiOH is often preferred as it can sometimes lead to cleaner reactions.
-
Solvent System: A mixture of an organic solvent (like ethanol or THF) and water is typically used to ensure the solubility of the ester. The ratio of the organic solvent to water can be adjusted to optimize the reaction rate.
-
Temperature: Increasing the reaction temperature will increase the rate of hydrolysis. The reaction is often run at reflux.
-
Stoichiometry of Base: Ensure that a sufficient excess of the base is used to drive the reaction to completion.
Q8: I am observing the formation of impurities during the hydrolysis step. What are they and how can I avoid them?
A8: A potential impurity is the decarboxylated product, 7-chloro-2-methylimidazo[1,2-a]pyridine. This can occur if the reaction is heated for too long or at too high a temperature, especially under acidic conditions during work-up.
-
Solution: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Avoid prolonged heating once the reaction is complete. During the acidic work-up to precipitate the carboxylic acid, it is advisable to keep the temperature low to minimize the risk of decarboxylation.
Q9: The isolation of the final carboxylic acid product is challenging, resulting in a low yield and poor filterability. How can I improve the isolation process?
A9: The physical properties of the precipitated product can greatly influence the ease of isolation.
-
Controlled Precipitation: The precipitation of the carboxylic acid by acidification should be done slowly and with good agitation. This will encourage the formation of larger, more easily filterable crystals. "Crashing out" the product by rapid acidification often leads to fine particles that are difficult to filter and wash.
-
pH of Precipitation: The pH at which the product precipitates is critical. The isoelectric point of the molecule should be targeted to ensure maximum precipitation and minimal solubility in the aqueous phase.
-
Anti-solvent Addition: In some cases, the addition of an anti-solvent after precipitation can help to further decrease the solubility of the product and improve the overall yield.
III. Experimental Protocols and Data
Protocol 1: Synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a stirred solution of 4-chloro-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, n-butanol), add ethyl 2-chloroacetoacetate (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by crystallization or column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, n-Butanol | Higher boiling point of n-butanol can increase reaction rate. |
| Temperature | 80-120 °C | To ensure a reasonable reaction rate. |
| Stoichiometry | Slight excess of ethyl 2-chloroacetoacetate | To drive the reaction to completion. |
| Work-up | Aqueous washes | To remove unreacted starting materials and byproducts. |
Protocol 2: Hydrolysis to 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and monitor the disappearance of the starting material by TLC or HPLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add a dilute acid (e.g., 1N HCl) with vigorous stirring until the pH reaches approximately 4-5, leading to the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
IV. Visualizations
Synthetic Workflow
Caption: Two-step synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Troubleshooting Logic for Low Yield in Cyclocondensation
Caption: Decision tree for troubleshooting low yield in the cyclocondensation step.
V. References
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(11), 1555-1575. Available at: [Link]
-
Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Available at: [Link]
-
Gao, Y., et al. (2023). Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. ChemMedChem, 18(8), e202200696. Available at: [Link]
-
Guzmán, A., et al. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 6(9), 764-772. Available at: [Link]
-
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]
-
ACS Cent. Sci. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Central Science, 6(10), 1647-1657. Available at: [Link]
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- 3. [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alkalimetals.com [alkalimetals.com]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming PI3K Pathway Inhibition by 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for researchers to investigate and confirm the inhibitory effects of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid on the Phosphoinositide 3-kinase (PI3K) signaling pathway. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] Several studies have highlighted the potential of this class of compounds to modulate key cellular signaling cascades, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[4][5][6]
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes such as growth, proliferation, survival, and metabolism.[7][8][9] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[8][10][11] This guide outlines a series of robust, self-validating experiments to objectively assess the inhibitory potential of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid on this crucial pathway, comparing its performance against a known PI3K inhibitor as a positive control.
Experimental Design & Rationale
To ascertain the effect of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid on the PI3K pathway, a multi-pronged approach is essential. We will employ a combination of techniques to monitor direct enzyme inhibition, downstream signaling events, and the ultimate cellular consequences of pathway modulation. The experimental workflow is designed to provide a clear and comprehensive picture of the compound's mechanism of action.
Caption: A streamlined workflow for evaluating the PI3K inhibitory activity of the test compound.
The PI3K Signaling Cascade
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including mTOR, to regulate diverse cellular functions.
Caption: The canonical PI3K/AKT/mTOR signaling pathway.
Comparative Analysis of PI3K Pathway Inhibition
The following table summarizes the expected outcomes from the proposed experiments, comparing the effects of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with a vehicle control and a known PI3K inhibitor (e.g., Alpelisib).
| Experimental Assay | Vehicle Control | 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Positive Control (e.g., Alpelisib) |
| p-Akt (Ser473) Levels (Western Blot) | High | Significantly Reduced | Significantly Reduced |
| p-mTOR (Ser2448) Levels (Western Blot) | High | Significantly Reduced | Significantly Reduced |
| In Vitro PI3K Kinase Activity (IC50) | N/A | To be determined | Low nM range[12] |
| Cell Proliferation (MTT Assay - IC50) | N/A | To be determined | Potent inhibition |
Experimental Protocols
Western Blot Analysis for Downstream Signaling
Rationale: This experiment assesses the phosphorylation status of key downstream effectors of the PI3K pathway, namely Akt and mTOR. A reduction in the phosphorylated forms of these proteins upon treatment with the test compound would strongly indicate inhibition of the upstream PI3K activity.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cancer cell line with a known active PI3K pathway (e.g., MCF-7, A375) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a positive control PI3K inhibitor (e.g., Alpelisib), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[14] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15][16][17]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
In Vitro PI3K Kinase Activity Assay
Rationale: This biochemical assay directly measures the enzymatic activity of PI3K in a cell-free system. It provides definitive evidence of whether the test compound directly inhibits the kinase activity of PI3K.
Protocol:
-
Assay Principle: Utilize a commercially available PI3K kinase assay kit that measures the conversion of PIP2 to PIP3.[18][19] This is often a competitive assay where the generated PIP3 competes with a labeled PIP3 for binding to a detector protein.
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, purified PI3K enzyme, and varying concentrations of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a positive control inhibitor, or vehicle control.
-
Pre-incubate the kinase and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.[18]
-
Initiate the kinase reaction by adding the ATP and PIP2 substrate mixture.
-
Incubate the reaction for the recommended time (e.g., 1 hour) at room temperature.[18]
-
-
Detection:
-
Stop the reaction and add the PIP3 detector protein and the labeled PIP3 tracer.
-
Incubate to allow for competitive binding.
-
Read the signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis: Calculate the percentage of PI3K activity at each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT)
Rationale: Since the PI3K pathway is a key driver of cell proliferation, its inhibition is expected to reduce cell viability.[11][20] The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a positive control inhibitor, and a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[21]
Conclusion
The systematic application of these comparative experimental protocols will provide robust and reproducible data to confirm or refute the hypothesis that 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is an inhibitor of the PI3K signaling pathway. By directly comparing its effects to both negative (vehicle) and positive controls, researchers can confidently ascertain its biological activity and potential as a modulator of this critical cancer-related pathway.
References
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer. YouTube. [Link]
-
PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors. National Institutes of Health. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
-
PI3K inhibitors feature. The Institute of Cancer Research. [Link]
-
PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. National Institutes of Health. [Link]
-
Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. [Link]
-
PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. National Institutes of Health. [Link]
-
Cell-based assays for dissecting the PI3K/AKT pathway. AACR Journals. [Link]
-
1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. National Institutes of Health. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]
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A Comparative Guide to PI3K Inhibitors: Profiling 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Against Established Agents
Introduction: The Critical Role of the PI3K Pathway in Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention. The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are primarily found in hematopoietic cells. This differential expression provides a basis for the development of isoform-selective inhibitors with potentially improved therapeutic windows.[1][2]
The activation of PI3K leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, to drive cell growth and proliferation. Loss of the tumor suppressor PTEN, a phosphatase that dephosphorylates PIP3, is a common mechanism of PI3K pathway hyperactivation in cancer.[3]
This guide provides a comparative analysis of a novel investigational molecule, 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, representing the promising imidazo[1,2-a]pyridine scaffold, against a panel of well-characterized and clinically relevant PI3K inhibitors. We will delve into the nuances of pan-PI3K versus isoform-selective inhibition, supported by experimental data and detailed protocols for comparative evaluation.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a "privileged" scaffold in medicinal chemistry, featured in numerous biologically active compounds, including approved drugs.[4][5][6] Its rigid, bicyclic structure provides a versatile framework for the spatial presentation of various substituents to interact with target proteins. In recent years, this scaffold has been extensively explored for the development of kinase inhibitors, including potent inhibitors of PI3K.[3][7][8][9] The derivatization of the imidazo[1,2-a]pyridine ring at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10]
While specific data for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is not extensively published, its structure embodies the key features of this class of inhibitors. This guide will use it as a representative to discuss the potential of this chemical series in the landscape of PI3K-targeted therapies.
Comparative Analysis of PI3K Inhibitors
The central challenge in the development of PI3K inhibitors is to maximize on-target efficacy while minimizing off-target and on-target toxicities. This has led to the development of both pan-PI3K inhibitors, which target all four Class I isoforms, and isoform-selective inhibitors.
Pan-PI3K Inhibitors
These inhibitors offer the advantage of shutting down PI3K signaling regardless of the specific isoform driving tumor growth.
-
BKM120 (Buparlisib): An orally available pan-Class I PI3K inhibitor that has been extensively evaluated in clinical trials.[11][12][13] It shows activity against tumors with PIK3CA mutations but has been associated with notable toxicities, including hyperglycemia and mood alterations, which have complicated its clinical development.[14]
-
Copanlisib (BAY 80-6946): An intravenous pan-Class I PI3K inhibitor with potent activity against both the α and δ isoforms.[15] It is approved for the treatment of relapsed follicular lymphoma.[16][17] Its intravenous administration may contribute to a different safety profile compared to orally administered pan-PI3K inhibitors.[18]
Isoform-Selective PI3K Inhibitors
By targeting specific isoforms, these inhibitors aim to achieve a better therapeutic index.
-
Alpelisib (BYL719): A potent and selective inhibitor of the p110α isoform. It is the first PI3K inhibitor approved for the treatment of a solid tumor: HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[19][20] Its efficacy is strongly correlated with the presence of PIK3CA mutations.
-
Idelalisib (Zydelig®): A first-in-class selective inhibitor of the p110δ isoform.[21] Given the primary expression of PI3Kδ in hematopoietic cells, Idelalisib is approved for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma.[22][23][24] However, it is associated with a risk of serious immune-mediated toxicities.[25]
-
Duvelisib (Copiktra®): An oral dual inhibitor of the p110δ and p110γ isoforms.[26][27] This dual inhibition is thought to not only target malignant B-cells directly but also modulate the tumor microenvironment.[28] It is approved for the treatment of relapsed or refractory CLL/SLL and follicular lymphoma.[29]
Comparative Performance Data
The following table summarizes the biochemical potency of these inhibitors against the Class I PI3K isoforms. It is important to note that while biochemical IC50 values are a critical measure of potency, cellular activity and in vivo efficacy can be influenced by numerous other factors, including cell permeability, off-target effects, and pharmacokinetics.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Investigational | Data not available | Data not available | Data not available | Data not available |
| BKM120 (Buparlisib) | Pan-PI3K | 52 | 166 | 116 | 262 |
| Copanlisib | Pan-PI3K | 0.5 | 3.7 | 0.7 | 6.4 |
| Alpelisib | α-selective | 5 | >1000 | 290 | 250 |
| Idelalisib | δ-selective | 8600 | 4000 | 2.5 | 89 |
| Duvelisib | δ/γ-selective | 418 | 711 | 2.5 | 29 |
Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions. The data for established inhibitors are representative values from published literature.
Experimental Protocols for Comparative Evaluation
To objectively compare a novel compound like 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid against other PI3K inhibitors, a series of well-defined experiments are essential.
In Vitro PI3K Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Principle: The assay quantifies the phosphorylation of the substrate phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) by a specific PI3K isoform in the presence of ATP. The amount of phosphorylated product (PIP3) is then measured, typically using a fluorescence polarization or luminescence-based method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 0.25 mM EDTA).
-
Reconstitute purified recombinant PI3K isoforms (α, β, δ, γ) in an appropriate buffer.
-
Prepare lipid vesicles containing the substrate (e.g., PI or PIP2).
-
Prepare a solution of ATP, including a radiolabeled or modified ATP for detection if required.
-
Prepare serial dilutions of the test inhibitors (e.g., 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and comparators) in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase buffer.
-
Add the test inhibitor at various concentrations.
-
Add the specific PI3K isoform and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the lipid substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
-
Detection:
-
Detect the amount of product formed using a suitable method (e.g., a PIP3-binding protein coupled to a fluorescent probe).
-
-
Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression model.
-
Caption: Workflow for an in vitro PI3K kinase assay.
Western Blot Analysis of PI3K Pathway Activation
This cellular assay determines the effect of inhibitors on the PI3K signaling pathway within cancer cells.
Principle: The phosphorylation of Akt at Serine 473 is a key downstream marker of PI3K pathway activation. Western blotting with a phospho-specific antibody can quantify the levels of phosphorylated Akt (p-Akt) relative to total Akt.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a PIK3CA-mutant breast cancer cell line like MCF-7 or a PTEN-null prostate cancer cell line like PC-3) to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal PI3K signaling.
-
Treat the cells with serial dilutions of the test inhibitors for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., insulin or EGF) for a short period (e.g., 15-30 minutes) to activate the PI3K pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total Akt to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal.
-
Determine the concentration of the inhibitor that causes a 50% reduction in p-Akt levels.
-
Caption: Western blot workflow for p-Akt detection.
Cell Viability Assay
This assay measures the effect of the inhibitors on the proliferation and survival of cancer cells.
Principle: Various methods can be used to assess cell viability, such as the MTT or WST-1 assay, which measure the metabolic activity of living cells, or assays that measure ATP content (e.g., CellTiter-Glo).
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with serial dilutions of the test inhibitors.
-
Incubate for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The landscape of PI3K inhibitors is evolving, with a clear trend towards developing more selective agents to improve the therapeutic index. While pan-PI3K inhibitors have demonstrated clinical activity, their toxicity profiles can be challenging. Isoform-selective inhibitors like Alpelisib and Idelalisib have validated the approach of targeting specific PI3K isoforms in defined patient populations.
The imidazo[1,2-a]pyridine scaffold represents a promising avenue for the discovery of novel PI3K inhibitors. Compounds derived from this scaffold have the potential to offer unique selectivity profiles and improved pharmacological properties. A thorough head-to-head comparison of new investigational agents like 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid against established inhibitors, using the standardized protocols outlined in this guide, is crucial. Such studies will elucidate their potential advantages and provide the necessary data to guide their further preclinical and clinical development. The ultimate goal is to expand the arsenal of effective and well-tolerated PI3K-targeted therapies for cancer patients.
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A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives and Standard Chemotherapeutic Agents in Oncology Research
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical scaffolds with the potential to overcome the limitations of current treatments, such as drug resistance and adverse side effects. One such class of compounds that has garnered considerable interest is the imidazo[1,2-a]pyridines.[1][2] This guide provides a comparative analysis of the efficacy of representative imidazo[1,2-a]pyridine derivatives against established anticancer drugs, supported by experimental data and mechanistic insights.
While specific data on 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is not extensively available in the public domain, this guide will focus on structurally related imidazo[1,2-a]pyridine compounds for which robust preclinical data has been published. This comparative approach aims to provide a valuable resource for researchers in the field of oncology drug discovery and development.
Introduction to Imidazo[1,2-a]pyridines in Oncology
Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have demonstrated a wide range of biological activities.[3] Their structural versatility has made them attractive scaffolds for the development of therapeutic agents. In the context of oncology, several derivatives have shown potent inhibitory effects on cancer cell growth by targeting various molecular pathways crucial for tumor progression and survival.[3][4]
This guide will delve into a comparative efficacy analysis of selected imidazo[1,2-a]pyridine derivatives against standard-of-care chemotherapeutic agents in specific cancer types, focusing on breast and cervical cancer cell lines as representative examples from the literature.
Comparative Efficacy in Breast Cancer: Imidazo[1,2-a]pyridines vs. Doxorubicin
Breast cancer remains a significant global health challenge, and the development of new therapeutic strategies is paramount. Here, we compare the in vitro efficacy of novel imidazo[1,2-a]pyridine compounds with Doxorubicin, a widely used anthracycline antibiotic in breast cancer chemotherapy.
Table 1: In Vitro Efficacy (IC50) Against HCC1937 Breast Cancer Cells
| Compound | IC50 (µM) | Mechanism of Action Highlights |
| Imidazo[1,2-a]pyridine Derivative (IP-5) | 45[1][2] | Induces cell cycle arrest (increase in p53 and p21), triggers extrinsic apoptosis (activation of caspase-7 and -8, PARP cleavage), and inhibits the PI3K/Akt signaling pathway.[1][2] |
| Imidazo[1,2-a]pyridine Derivative (IP-6) | 47.7[1][2] | Cytotoxic effects observed.[1][2] |
| Doxorubicin | ~0.1 - 1 (cell line dependent) | DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species. |
Discussion of Experimental Insights:
The data presented in Table 1 indicates that while the imidazo[1,2-a]pyridine derivatives IP-5 and IP-6 exhibit cytotoxic effects against the HCC1937 breast cancer cell line, their IC50 values are higher than what is typically observed for a potent chemotherapeutic agent like Doxorubicin. However, the significance of these novel compounds lies in their distinct mechanism of action.
IP-5, for instance, demonstrates a multi-faceted approach by inducing cell cycle arrest and apoptosis through the p53/p21 pathway and the extrinsic caspase cascade.[1][2] Furthermore, its ability to inhibit the PI3K/Akt signaling pathway is particularly noteworthy, as this pathway is frequently dysregulated in breast cancer and contributes to tumor growth, proliferation, and survival.[3] This targeted approach may offer a more favorable side-effect profile compared to the broad cytotoxicity of Doxorubicin, which affects both cancerous and healthy cells.
Experimental Workflow: Assessing In Vitro Efficacy
The determination of IC50 values and the elucidation of the mechanism of action for these compounds typically involve a series of well-established experimental protocols.
Caption: Workflow for in vitro evaluation of anticancer compounds.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., IP-5, IP-6, Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Comparative Efficacy in Cervical Cancer: Imidazo[1,2-a]pyridines vs. Cisplatin
Cervical cancer is another area where novel therapeutic agents are urgently needed. The following section compares a potent imidazo[1,2-a]pyridine-triazole derivative with Cisplatin, a platinum-based drug widely used in the treatment of cervical cancer.
Table 2: In Vitro Efficacy (IC50) Against HeLa Cervical Cancer Cells
| Compound | IC50 (µM) | Mechanism of Action Highlights |
| Imidazo[1,2-a]pyridine-triazole Derivative (9d) | 10.89[5] | Potent inhibitory activity.[5] |
| Cisplatin | ~2-15 (cell line dependent) | Forms DNA adducts, leading to the inhibition of DNA synthesis and repair, and induction of apoptosis. |
Discussion of Experimental Insights:
In this comparison, the imidazo[1,2-a]pyridine-triazole derivative 9d demonstrates an IC50 value that is within the range of, and in some cases more potent than, the standard drug Cisplatin against the HeLa cell line.[5] This highlights the potential of this chemical scaffold to yield highly active anticancer agents. While the precise mechanism of action for compound 9d was not detailed in the cited study, the broader class of imidazo[1,2-a]pyridines is known to inhibit various kinases and cellular processes essential for cancer cell survival.[3][4]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridines
A recurring theme in the mechanism of action of many imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its hyperactivation is a common feature of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the potential of imidazo[1,2-a]pyridine derivatives as a promising class of anticancer agents. While direct comparisons of IC50 values with established drugs provide a useful benchmark, the true value of these novel compounds may lie in their distinct mechanisms of action, which could lead to improved therapeutic windows, the ability to overcome drug resistance, and the potential for combination therapies.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening additional derivatives to improve potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models of cancer.
-
Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to treatment with these agents.
By continuing to explore the therapeutic potential of imidazo[1,2-a]pyridines, the scientific community can move closer to developing novel and more effective treatments for cancer.
References
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Al-Ostoot, F. H., Aliwaini, B. A., Yateem, H. E., El-Awad, U. A., & El-Abed, Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link]
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Al-Ostoot, F. H., Aliwaini, B. A., Yateem, H. E., El-Awad, U. A., & El-Abed, Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed, 36172656. [Link]
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Aliwaini, B. A., & Al-Ostoot, F. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
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Kumar, A., Sharma, S., & Kumar, V. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. [Link]
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Al-blewi, F. F., Almehmadi, M. A., Al-Otaibi, B. E., Al-Bogami, A. S., & El-Faham, A. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 795. [Link]
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A Technical Guide to Kinase Cross-Reactivity Profiling of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CMPC)
Introduction: The Imperative of Kinase Inhibitor Selectivity
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this versatile heterocycle have been investigated for a wide range of therapeutic applications, including as potent inhibitors of protein kinases.[4][5][6] Protein kinases, which regulate the majority of cellular pathways, are critical targets in drug discovery, particularly in oncology.[7] However, the high degree of similarity in the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target activity and associated toxicities.[8]
This guide focuses on a novel imidazopyridine derivative, 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CMPC), a structural analog of known bioactive molecules.[9][10] While its primary target is hypothesized to be a key kinase in a disease-relevant pathway, a thorough understanding of its cross-reactivity profile is paramount before advancing it as a viable therapeutic candidate. Broad kinase screening is a critical step to identify potent and selective kinase inhibitors and is pivotal in the discovery process to mitigate the risk of adverse side effects.[11] This document provides a comprehensive framework for assessing the kinase selectivity of CMPC, comparing its activity across a panel of representative kinases, and offers detailed experimental protocols for researchers in drug development.
The Kinase Selectivity Problem: Why Broad Profiling is Non-Negotiable
A promiscuous kinase inhibitor, one that interacts with multiple kinases, can lead to unexpected biological effects and potential toxicity.[12][13] Quantifying this promiscuity is essential. The "selectivity score," which measures the number of kinases inhibited above a certain threshold, or more advanced metrics like "selectivity entropy," help to rank compounds based on their specificity.[7] An ideal drug candidate will exhibit high potency for its intended target while displaying minimal activity against a wide array of other kinases. This guide outlines a two-tiered approach to determine the selectivity profile of CMPC.
Experimental Design: A Two-Tiered Strategy for Profiling CMPC
Our approach is designed for efficiency and depth. It begins with a broad, single-concentration screen to identify potential off-targets, followed by detailed dose-response analysis for the most significant hits.
-
Tier 1: High-Throughput Kinome Scan. CMPC is initially screened at a high concentration (e.g., 10 µM) against a large, diverse panel of kinases. This provides a rapid overview of its activity across the kinome.[7][11]
-
Tier 2: IC₅₀ Determination. For any kinase showing significant inhibition (e.g., >70% inhibition) in the initial screen, a full 10-point dose-response curve is generated to determine the precise IC₅₀ value—the concentration required to inhibit 50% of the kinase's activity.[14]
This tiered strategy is a cost-effective and efficient method to first identify potential off-target kinases and then accurately quantify the potency of the compound against them.[7]
Caption: Tiered workflow for kinase selectivity profiling.
Comparative Data: CMPC vs. A Panel of Representative Kinases
To illustrate the output of our proposed study, the following table presents hypothetical but plausible data for CMPC's activity against a selected panel of kinases. This panel includes its intended target (a hypothetical Serine/Threonine Kinase X, or "STK-X"), along with other kinases from different families to assess its selectivity. Staurosporine, a well-known non-selective kinase inhibitor, is included as a control.
| Kinase Target | Kinase Family | CMPC % Inhibition @ 10 µM | CMPC IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| STK-X (Target) | Ser/Thr | 98% | 15 | 8 |
| PKA | Ser/Thr | 85% | 850 | 7 |
| ROCK1 | Ser/Thr | 75% | 1,200 | 14 |
| CDK2/cyclin A | Ser/Thr | 45% | >10,000 | 3 |
| VEGFR2 | Tyr | 25% | >10,000 | 200 |
| EGFR | Tyr | 18% | >10,000 | 3,000 |
| SRC | Tyr | 32% | >10,000 | 11 |
| PI3Kα | Lipid | 10% | >10,000 | 1,500 |
Data Interpretation:
The hypothetical data demonstrate that CMPC is a potent inhibitor of its intended target, STK-X, with an IC₅₀ of 15 nM. The compound shows significantly weaker activity against other serine/threonine kinases like PKA and ROCK1, with IC₅₀ values that are over 50-fold higher, suggesting a good initial selectivity profile. Its activity against tyrosine kinases and lipid kinases is negligible at the tested concentrations. This profile is substantially more selective than that of the promiscuous inhibitor staurosporine, which inhibits a broad range of kinases with high potency.
In-Depth Methodology: TR-FRET Kinase Assay
To generate the robust data required for this analysis, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice. This format is less susceptible to compound interference and offers high sensitivity.[15][16] The LanthaScreen™ technology from Thermo Fisher Scientific is a widely used platform for this purpose.[15]
Principle of the TR-FRET Assay
The assay measures the phosphorylation of a substrate by a specific kinase. A terbium-labeled antibody (donor) binds to the phosphorylated substrate, which is labeled with a fluorescent tracer (acceptor). When the donor and acceptor are in close proximity, FRET occurs, generating a signal that is proportional to the level of kinase activity.[15][17] An inhibitor like CMPC will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
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7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on an understanding of the compound's likely chemical properties, derived from structurally similar molecules, and established best practices for hazardous waste management.
Hazard Assessment and Chemical Profile
Anticipated Hazards: Based on the SDS for similar structures like 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and other halogenated imidazopyridine derivatives, the compound should be handled as:
Chemical Properties: The molecule's structure suggests the following key characteristics relevant to disposal:
-
Halogenated Organic Compound: The presence of a chlorine atom on the pyridine ring places it in this category, which has specific disposal requirements, primarily incineration at high temperatures[6].
-
Carboxylic Acid: This functional group imparts acidic properties. Therefore, the compound is incompatible with strong bases, amines, and reducing agents[3][7].
-
Imidazopyridine Core: This heterocyclic system is generally thermally stable[8].
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and amines to prevent potentially hazardous reactions[3][9].
| Property | Anticipated Characteristic | Source of Inference |
| Physical State | Solid, likely a crystalline powder[2]. | Analogy with similar imidazopyridine derivatives. |
| Toxicity | Harmful if swallowed, skin/eye/respiratory irritant[1][4][5]. | SDS of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and other derivatives. |
| Reactivity | Incompatible with strong bases, amines, and strong oxidizing agents[3][9]. | General carboxylic acid reactivity and data from related compounds. |
| Disposal Class | Halogenated Organic Waste. | Presence of the chloro-substituent. |
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to proper safety protocols is paramount when handling this compound.
Engineering Controls:
-
Fume Hood: Always handle the solid compound and prepare solutions or waste mixtures inside a certified chemical fume hood to prevent inhalation of dust or vapors[10].
-
Safety Shower & Eyewash Station: Ensure these are readily accessible and have been recently tested[1][7].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to OSHA (29 CFR 1910.133) or European Standard (EN 166) regulations[1][7].
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use[10].
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing[1].
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter[1][7].
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or involves dust clouds, evacuate the area.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE as described above.
-
Contain the Spill: For solid spills, gently cover with a plastic sheet to minimize dust generation.
-
Clean Up:
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the solid material[4]. Avoid actions that create dust.
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Disposal Procedure
All laboratory samples and waste must be treated as regulated hazardous waste from the point of generation to final disposal[11]. The preferred method for halogenated organic compounds is high-temperature incineration[6][12].
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Container Management:
-
Use a robust, leak-proof container with a secure, tight-fitting lid[13].
-
The container must be properly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within or near the lab.
-
This area should be in a well-ventilated location, away from ignition sources and incompatible chemicals.
-
Ensure all laboratory waste is removed for disposal at least every twelve months, as per EPA guidelines for academic laboratories[14][15].
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
-
The EHS office will work with a licensed hazardous waste disposal contractor to transport the waste for high-temperature incineration.
-
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the safe handling and disposal of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Caption: Decision workflow for handling and disposal of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
References
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Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? . Source: ResearchGate. [Link]
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Acid and Caustic Solutions . Source: Occupational Safety and Health Administration (OSHA). [Link]
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Laboratory Environmental Sample Disposal Information Document . Source: U.S. Environmental Protection Agency (EPA). [Link]
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Hazardous Waste - EHSO Manual . Source: Environmental Health and Safety Office (EHSO). [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . Source: U.S. Environmental Protection Agency (EPA). [Link]
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Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines . Source: National Institutes of Health (NIH). [Link]
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Acetic and Formic Acids in Workplace Atmospheres . Source: Occupational Safety and Health Administration (OSHA). [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories . Source: U.S. Environmental Protection Agency (EPA). [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines . Source: Beilstein Journals. [Link]
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Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97% . Source: Cole-Parmer. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . Source: United Nations. [Link]
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Guidance Manual for Disposal of Chlorinated Water . Source: Vita-D-Chlor. [Link]
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Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies . Source: World Health Organization (WHO). [Link]
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40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic) . Source: Electronic Code of Federal Regulations (eCFR). [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review . Source: E3S Web of Conferences. [Link]
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SAFETY DATA SHEET - Greenbook.net (for Complex of Calcium and carboxylic acids) . Source: Greenbook.net. [Link]
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Code of Federal Regulations Title 40. Protection of Environment § 40.141.131 Analytical requirements . Source: GovInfo. [Link]
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Microbial Degradation of Pyridine and Pyridine Derivatives . Source: Semantic Scholar. [Link]
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Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties . Source: PubMed Central, National Institutes of Health (NIH). [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This document provides essential guidance for the safe handling and disposal of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound integral to contemporary drug discovery and development. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this guide synthesizes critical safety information from structurally analogous compounds, including Imidazo[1,2-a]pyridine-3-carboxylic acid, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, and 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate. Adherence to these protocols is paramount to ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Analysis: Understanding the Risks
Based on data from similar chemical structures, 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is anticipated to present the following hazards:
-
Skin Corrosion/Irritation: Expected to be a skin irritant. Prolonged contact may cause redness and discomfort.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation.[1][2][3] Direct contact can cause substantial damage.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2]
The chlorinated nature of the compound necessitates careful handling to prevent the formation of hazardous byproducts during decomposition or disposal.[4]
Hazard Identification Summary
| Hazard Classification | Anticipated Risk Category | Primary Route of Exposure |
| Skin Corrosion/Irritation | Category 2 | Dermal |
| Serious Eye Damage/Irritation | Category 2 | Ocular |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Inhalation |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Ingestion |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The following provides a detailed, step-by-step protocol for donning and doffing the required PPE.
Experimental Workflow for PPE Selection and Use
Caption: PPE selection, donning, and doffing workflow.
Detailed PPE Specifications
-
Hand Protection:
-
Requirement: Wear nitrile gloves. Given that the resistance of glove material cannot be calculated in advance for a novel compound, a double-gloving technique is recommended.[5]
-
Protocol:
-
Don a pair of standard nitrile gloves.
-
Don a second, slightly larger pair of nitrile gloves over the first. This provides an additional barrier and allows for the safe removal of the outer, potentially contaminated layer without exposing the skin.
-
Inspect gloves for any signs of degradation or puncture before and during use.
-
Dispose of contaminated gloves in accordance with approved waste disposal procedures.[6]
-
-
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Requirement: A chemically resistant lab coat or gown must be worn.[8]
-
Protocol: Ensure the lab coat is fully buttoned to provide maximum coverage.
-
-
Respiratory Protection:
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling, wash hands and any exposed skin thoroughly.[1] Ensure all necessary PPE is readily available and has been inspected.
-
Location: All manipulations of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid should be conducted within a certified chemical fume hood to control airborne particulates.[2]
-
Dispensing: When weighing or transferring the solid material, use techniques that minimize dust generation. Avoid creating and breathing dust.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, amines, and reducing agents.[1]
Spill Management
-
Immediate Action: Evacuate the immediate area in the event of a significant spill.
-
Containment: For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[2] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Reporting: Report all spills to the laboratory supervisor.
Disposal Plan
All waste containing 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Containerization: Place all waste in a clearly labeled, sealed container.
-
Labeling: The label should include the chemical name and associated hazards.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant.[1][3] Do not empty into drains.[8] Chlorinated compounds require specific disposal protocols to prevent the formation of toxic byproducts.[4]
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] Remove contaminated clothing.[2]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
Ingestion: If swallowed, rinse the mouth. Call a POISON CENTER or doctor if you feel unwell.[3]
Emergency Response Flowchart
Caption: Emergency response procedure following exposure.
References
- Fisher Scientific. (2025, December 20). Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Pyridine-2-carboxylic acid.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
- Ghosh, D., Ghosh, S., & Hajra, A. (2021). Electrochemical Functionalization of Imidazopyridine and Indazole: An Overview.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Indole-2-carboxylic acid.
- Mishra, A., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 26(15), 4587.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Spectrum Chemical. (2018, December 28). Safety Data Sheet.
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- E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- Cayman Chemical. (2022, January 12). Safety Data Sheet: PAF C-16 Carboxylic Acid.
- ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes.
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
